5-Chloro-4-methylpentanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-5(4-7)2-3-6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYYVCGPHSLURB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Chloro-4-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of a plausible synthetic pathway for 5-chloro-4-methylpentanoic acid, a molecule of interest for potential applications in medicinal chemistry. The guide details a multi-step synthesis, including experimental protocols adapted from established methodologies, and presents relevant quantitative data. Furthermore, it explores a potential biological context for this class of compounds, illustrating a hypothetical signaling pathway based on the known activities of structurally related molecules.
Proposed Synthesis Pathway
A strategic multi-step synthesis is proposed for the preparation of this compound, commencing from the readily available starting material, ethyl levulinate. This pathway is designed to ensure regioselective introduction of the chloro-substituent at the C5 position. The key steps involve a Reformatsky reaction to introduce the methyl group at the C4 position, followed by reduction of the resulting ketone, hydrolysis of the ester, and subsequent chlorination of the primary alcohol.
The proposed synthetic route is as follows:
-
Step 1: Reformatsky Reaction. Ethyl levulinate is reacted with ethyl bromoacetate in the presence of zinc metal to form ethyl 3-hydroxy-4-methyl-4-pentenoate.
-
Step 2: Reduction. The ketone functional group in the product from Step 1 is selectively reduced to a hydroxyl group using a suitable reducing agent such as sodium borohydride, yielding ethyl 5-hydroxy-4-methylpentanoate.
-
Step 3: Hydrolysis. The ethyl ester is hydrolyzed under basic conditions to afford the corresponding carboxylic acid, 5-hydroxy-4-methylpentanoic acid.
-
Step 4: Chlorination. The primary hydroxyl group of 5-hydroxy-4-methylpentanoic acid is converted to a chloro group using thionyl chloride (SOCl₂) to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the proposed synthesis of this compound. The yields are representative of similar reactions found in the literature and may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Reagents | Product | Typical Yield (%) |
| 1 | Reformatsky Reaction | Ethyl levulinate | Ethyl bromoacetate, Zn | Ethyl 3-hydroxy-4-methyl-4-pentenoate | 60-80 |
| 2 | Reduction | Ethyl 3-hydroxy-4-methyl-4-pentenoate | NaBH₄ | Ethyl 5-hydroxy-4-methylpentanoate | 85-95 |
| 3 | Hydrolysis | Ethyl 5-hydroxy-4-methylpentanoate | NaOH, then H₃O⁺ | 5-hydroxy-4-methylpentanoic acid | 90-98 |
| 4 | Chlorination | 5-hydroxy-4-methylpentanoic acid | SOCl₂ | This compound | 70-90[1][2] |
Detailed Experimental Protocols
The following are detailed experimental protocols for each step of the proposed synthesis. These protocols are adapted from established procedures for similar transformations.
Step 1: Synthesis of Ethyl 3-hydroxy-4-methyl-4-pentenoate (Reformatsky Reaction)
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with activated zinc dust (1.2 eq).
-
A solution of ethyl levulinate (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous tetrahydrofuran (THF) is added to the dropping funnel.
-
A small portion of the solution is added to the zinc dust to initiate the reaction. The initiation may be aided by gentle heating or the addition of a crystal of iodine.
-
Once the reaction has started, the remaining solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2 hours to ensure complete consumption of the starting materials.
-
The reaction mixture is cooled to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford ethyl 3-hydroxy-4-methyl-4-pentenoate.
Step 2: Synthesis of Ethyl 5-hydroxy-4-methylpentanoate (Reduction)
-
To a solution of ethyl 3-hydroxy-4-methyl-4-pentenoate (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) portion-wise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is quenched by the slow addition of acetone, followed by water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude ethyl 5-hydroxy-4-methylpentanoate, which can be used in the next step without further purification.
Step 3: Synthesis of 5-hydroxy-4-methylpentanoic acid (Hydrolysis)
-
The crude ethyl 5-hydroxy-4-methylpentanoate (1.0 eq) is dissolved in a mixture of ethanol and water.
-
Sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 4 hours.
-
The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified to pH 2 with concentrated hydrochloric acid.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed to yield 5-hydroxy-4-methylpentanoic acid.
Step 4: Synthesis of this compound (Chlorination)
-
To a stirred solution of 5-hydroxy-4-methylpentanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane at 0 °C is added thionyl chloride (1.2 eq) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The excess thionyl chloride and solvent are removed under reduced pressure.
-
The crude product is purified by distillation under reduced pressure or by column chromatography to give this compound.
Potential Biological Signaling Pathway
While the specific biological activity of this compound is not extensively documented, structurally related substituted pentanoic acids have been investigated for their potential as anticancer agents.[1][3][4][5] These compounds have been shown to exert their effects by targeting metalloenzymes such as Matrix Metalloproteinase-2 (MMP-2) and Histone Deacetylase 8 (HDAC8).[3][5] Inhibition of these enzymes can disrupt key cellular processes in cancer cells, including cell cycle progression and apoptosis.
The following diagram illustrates a hypothetical signaling pathway where a substituted pentanoic acid derivative, as a dual inhibitor of MMP-2 and HDAC8, could induce anticancer effects.
In this proposed mechanism, the substituted pentanoic acid inhibits MMP-2, thereby reducing the degradation of the extracellular matrix and consequently inhibiting cancer cell invasion and metastasis. Simultaneously, inhibition of HDAC8 leads to an increase in the acetylation of tumor suppressor proteins like p53.[5] Acetylated p53 is activated and can induce the expression of p21, a cyclin-dependent kinase (CDK) inhibitor.[6][7] This leads to cell cycle arrest, typically at the G1 phase.[6][7] Activated p53 can also directly trigger apoptosis (programmed cell death).[5][6] The dual inhibition of MMP-2 and HDAC8 could therefore represent a synergistic approach to cancer therapy.
References
- 1. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 3. Is dual inhibition of metalloenzymes HDAC-8 and MMP-2 a potential pharmacological target to combat hematological malignancies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactive Effects of HDAC Inhibitors and TRAIL on Apoptosis Are Associated with Changes in Mitochondrial Functions and Expressions of Cell Cycle Regulatory Genes in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
An In-depth Technical Guide to 5-Chloro-4-methylpentanoic acid (CAS Number: 1934470-96-8)
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available information for 5-Chloro-4-methylpentanoic acid (CAS 1934470-96-8). A comprehensive search of scientific literature and patent databases has revealed limited detailed experimental data for this specific compound. The majority of the available physical and chemical properties are computed and have not been experimentally verified in published literature.
Chemical Identity and Properties
This compound is a halogenated carboxylic acid. Its core structure consists of a pentanoic acid backbone with a methyl group at the fourth carbon and a chlorine atom attached to the fifth carbon.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1934470-96-8 |
| Molecular Formula | C6H11ClO2[1] |
| Molecular Weight | 150.60 g/mol [1] |
| IUPAC Name | This compound[1] |
| Canonical SMILES | CC(CCC(=O)O)CCl[1] |
| InChI Key | WDYYVCGPHSLURB-UHFFFAOYSA-N[1] |
Table 2: Computed Physicochemical Properties
The following data has been computationally derived and is provided by PubChem.[1] Experimental validation of these properties is not currently available in the public domain.
| Property | Value |
| XLogP3-AA (LogP) | 1.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Exact Mass | 150.0447573 Da |
| Monoisotopic Mass | 150.0447573 Da |
| Topological Polar Surface Area | 37.3 Ų |
| Heavy Atom Count | 9 |
| Complexity | 93.1 |
Synthesis and Experimental Protocols
A thorough search of scientific literature and patent databases did not yield any specific experimental protocols for the synthesis of this compound (CAS 1934470-96-8). While synthesis routes for structurally related compounds, such as other chlorinated pentanoic acids, exist, it would be speculative to present them as a definitive method for this specific molecule.
Due to the absence of published experimental studies, detailed methodologies for any key experiments involving this compound cannot be provided.
Spectroscopic and Analytical Data
No publicly available experimental spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for this compound (CAS 1934470-96-8) has been identified. For researchers requiring this information, direct analytical characterization of a purchased sample would be necessary.
Biological Activity and Applications
There is currently no published information regarding the biological activity, potential applications in drug development, or any associated signaling pathways for this compound (CAS 1934470-96-8). Its commercial availability from chemical suppliers suggests it may be used as a research chemical, a building block in organic synthesis, or as an intermediate in the preparation of more complex molecules. However, without published studies, its specific roles remain undocumented.
Handling and Storage
Based on information from a commercial supplier, the following storage conditions are recommended:
It is advised to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.
Visualizations
As there is no available information on experimental workflows, signaling pathways, or specific logical relationships pertaining to this compound, no diagrams can be generated at this time.
Conclusion
This compound with CAS number 1934470-96-8 is a chemical entity for which basic identifiers and computed properties are known. However, there is a significant lack of publicly available, in-depth technical information. Key areas such as experimental synthesis protocols, verified analytical data, and biological activity remain undocumented in the accessible scientific domain. Researchers and drug development professionals interested in this compound should consider it a largely uncharacterized molecule that requires primary investigation to determine its properties and potential applications.
References
Spectroscopic and Synthetic Profile of 5-Chloro-4-methylpentanoic Acid: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 5-Chloro-4-methylpentanoic acid. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles and spectral data of analogous structures. Detailed experimental protocols for its synthesis and subsequent analysis are also provided to facilitate further research and application.
Chemical and Physical Properties
This compound is a halogenated carboxylic acid with the molecular formula C₆H₁₁ClO₂ and a molecular weight of 150.60 g/mol .[1] Its structure presents a chiral center at the carbon bearing the methyl group.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₂ | PubChem[1] |
| Molecular Weight | 150.60 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1934470-96-8 | PubChem[1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally similar compounds.
Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Broad Singlet | 1H | -COOH |
| ~3.55 | Doublet of Doublets | 1H | -CH(CH₃)CH H-Cl |
| ~3.45 | Doublet of Doublets | 1H | -CH(CH₃)CHH -Cl |
| ~2.40 | Triplet | 2H | -CH ₂-COOH |
| ~1.90 | Multiplet | 1H | -CH (CH₃)CH₂-Cl |
| ~1.70 | Multiplet | 2H | -CH(CH₃)-CH ₂-CH₂- |
| ~1.05 | Doublet | 3H | -CH(CH ₃)CH₂-Cl |
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~179 | Quaternary | C =O |
| ~49 | Primary | -CH₂-C l |
| ~38 | Secondary | -C H₂-COOH |
| ~35 | Tertiary | -C H(CH₃)- |
| ~30 | Secondary | -CH(CH₃)-C H₂- |
| ~17 | Primary | -C H₃ |
Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer)[2][3] |
| 2960-2850 | Medium-Strong | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid dimer)[2][3] |
| ~1410 | Medium | O-H bend |
| ~1250 | Medium | C-O stretch |
| ~750 | Medium-Strong | C-Cl stretch |
Predicted Mass Spectrometry (Electron Ionization - EI) Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 150/152 | ~5 / ~1.7 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 115 | ~20 | [M - Cl]⁺ |
| 101 | ~40 | [M - CH₂Cl]⁺ |
| 87 | ~60 | [M - COOH - H₂]⁺ |
| 73 | ~100 | [C₄H₉O]⁺ |
| 57 | ~80 | [C₄H₉]⁺ |
| 45 | ~50 | [COOH]⁺ |
Experimental Protocols
The following sections detail the proposed experimental procedures for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A plausible synthetic route involves the chlorination of a suitable precursor, such as 4-methylpent-4-enoic acid, via hydrochlorination.
Materials:
-
4-methylpent-4-enoic acid
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Glassware for gas handling and reaction under anhydrous conditions
Procedure:
-
Dissolve 4-methylpent-4-enoic acid in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution to 0°C using an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution with gentle stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy of aliquots.
-
Once the reaction is complete, stop the gas flow and purge the solution with nitrogen gas to remove excess HCl.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve approximately 10-20 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation:
-
FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small drop of the neat liquid this compound directly onto the ATR crystal.[4][5]
-
If the sample is solid at room temperature, a small amount of the solid can be pressed onto the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.[6]
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the clean, empty ATR crystal before analyzing the sample.[7]
Mass Spectrometry (MS)
Instrumentation:
-
Mass spectrometer with Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent like methanol or dichloromethane to a concentration of approximately 10-100 µg/mL.[8]
-
Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Scan Speed: Appropriate for the resolution of the instrument.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and analytical characterization of this compound.
Caption: Synthesis workflow for this compound.
Caption: Workflow for spectroscopic analysis.
References
- 1. This compound | C6H11ClO2 | CID 87203724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to 5-Chloro-4-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-4-methylpentanoic acid, a halogenated carboxylic acid with potential applications as a versatile building block in organic synthesis and drug discovery. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines computed data with established chemical principles to offer insights into its properties, synthesis, and reactivity.
Chemical Identity and Physicochemical Properties
This compound is a derivative of pentanoic acid featuring a chlorine substituent at the 5-position and a methyl group at the 4-position. Its chemical structure and key identifiers are presented below.
Chemical Structure:
Table 1: Chemical Identifiers and Computed Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1934470-96-8 | [1][2] |
| Molecular Formula | C6H11ClO2 | [1] |
| Molecular Weight | 150.60 g/mol | [1] |
| Canonical SMILES | CC(CCC(=O)O)CCl | [1] |
| InChIKey | WDYYVCGPHSLURB-UHFFFAOYSA-N | [1] |
| XLogP3 | 1.5 | [1] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - A broad singlet for the carboxylic acid proton (-COOH).- A doublet for the methyl protons (-CH₃).- A multiplet for the methine proton (-CH-).- Multiplets for the methylene protons (-CH₂-).- A doublet of doublets for the chloromethyl protons (-CH₂Cl). |
| ¹³C NMR | - A signal for the carbonyl carbon (-COOH).- Signals for the methine and methylene carbons in the aliphatic chain.- A signal for the methyl carbon (-CH₃).- A signal for the chloromethyl carbon (-CH₂Cl). |
| IR Spectroscopy | - A broad absorption band for the O-H stretch of the carboxylic acid.- A strong absorption band for the C=O stretch of the carbonyl group.- C-H stretching and bending vibrations for the aliphatic chain.- A C-Cl stretching vibration. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight.- A characteristic M+2 peak due to the ³⁷Cl isotope.- Fragmentation patterns corresponding to the loss of functional groups. |
Synthesis and Reactivity
Proposed Synthetic Pathway
A specific, experimentally validated protocol for the synthesis of this compound is not detailed in readily accessible literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles. One such approach could involve the hydrochlorination of a suitable unsaturated precursor, such as 4-methyl-pent-4-enoic acid.
Hypothetical Experimental Protocol:
-
Starting Material: 4-methyl-pent-4-enoic acid is dissolved in a suitable inert solvent (e.g., diethyl ether).
-
Reagent Addition: Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a non-polar solvent is added. The reaction is typically carried out at a low temperature to control exothermicity.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Purification: Upon completion, the reaction mixture is washed with water to remove excess HCl. The organic layer is dried over an anhydrous salt (e.g., MgSO₄) and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.
Key Reactivity
The chemical behavior of this compound is dictated by its two primary functional groups: the carboxylic acid and the alkyl chloride.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides, amides, and reduction to the corresponding alcohol.
-
Alkyl Chloride Group: The terminal chlorine atom is susceptible to nucleophilic substitution reactions.
-
Intramolecular Cyclization: As a γ-chloro carboxylic acid, this compound has the potential to undergo intramolecular cyclization to form a five-membered lactone (a cyclic ester), particularly in the presence of a base.[3][4] This is a significant reaction pathway that influences its use as a synthetic intermediate.
Applications in Drug Development and Organic Synthesis
While direct applications of this compound in marketed drugs have not been identified, its structural motifs and reactivity make it a potentially valuable building block for the synthesis of more complex molecules.
-
Scaffold for Bioactive Molecules: Halogenated organic compounds are prevalent in pharmaceuticals, and the introduction of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[5]
-
Precursor to Lactones: The propensity to form γ-lactones makes this compound a useful precursor for synthesizing this class of heterocyclic compounds, which are present in numerous natural products and pharmacologically active molecules.
-
Introduction of a Chiral Center: The methyl-substituted carbon at the 4-position is a chiral center, making this compound a potential starting material for the stereoselective synthesis of enantiomerically pure compounds.
-
Fragment-Based Drug Discovery: As a small molecule with defined functional groups, it could be utilized in fragment-based screening to identify new lead compounds for various biological targets. A patent for a complex derivative of a substituted methylpentanoic acid highlights its potential as a scaffold for developing neprilysin (NEP) inhibitors for the treatment of hypertension and heart failure.[6]
Safety and Handling
Specific toxicological data for this compound is not available. As with all halogenated organic acids, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is expected to be corrosive and an irritant to the skin, eyes, and respiratory tract.
Conclusion
This compound is a chiral, bifunctional molecule with significant potential as an intermediate in organic synthesis. Its ability to undergo a variety of transformations, including lactonization and nucleophilic substitution, makes it a versatile tool for the construction of more complex molecular architectures. While the lack of extensive experimental data necessitates a predictive approach to its properties and reactivity, the fundamental principles of organic chemistry suggest its utility in the fields of medicinal chemistry and materials science. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.
References
- 1. This compound | C6H11ClO2 | CID 87203724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Lactone synthesis [organic-chemistry.org]
- 4. Lactone - Wikipedia [en.wikipedia.org]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical revi… [ouci.dntb.gov.ua]
- 6. KR20170115616A - (2S, 4R) -5- (5 "-chloro-2" -fluorobiphenyl-4-yl) -4- (ethoxxoxalylamino) -2- hydroxymethyl- - methylpentanoic acid - Google Patents [patents.google.com]
A Technical Guide to 5-Chloro-4-methylpentanoic Acid for Research and Development
An In-depth Review of Commercial Availability, Physicochemical Properties, and Synthetic Methodologies
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-4-methylpentanoic acid, a chemical intermediate of interest to researchers, scientists, and professionals in the field of drug development. This document details its commercial availability from various suppliers, presents a consolidated summary of its physicochemical properties, and addresses the current understanding of its synthesis. Particular attention is given to the clarification of its Chemical Abstracts Service (CAS) number, with a focus on the most reliably cited identifier. This guide aims to be a valuable resource for sourcing, handling, and utilizing this compound in a research and development setting.
Chemical Identity and CAS Number Clarification
This compound is a halogenated carboxylic acid with the molecular formula C₆H₁₁ClO₂. A notable point of ambiguity exists regarding its CAS number. The most consistently referenced and widely accepted CAS number for this compound is 1934470-96-8 , which is listed by major chemical databases such as PubChem and several commercial suppliers.[1][2]
An alternative CAS number, 29671-29-2 , is also associated with a compound named "this compound" by some suppliers, such as Simson Pharma Limited.[3] However, this second CAS number has also been linked to the isomeric compound, (R)-2-Chloro-4-methylpentanoic acid. This discrepancy suggests that CAS number 29671-29-2 may refer to a specific isomer or could be an erroneous listing. For the purposes of this guide and to ensure clarity in procurement and registration, CAS No. 1934470-96-8 is recommended for general reference to this compound.
Commercial Availability
This compound is available from a number of chemical suppliers, primarily for research and development purposes. The table below summarizes the offerings from several identified vendors. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.
| Supplier | CAS Number Cited | Available Quantities | Purity | Notes |
| Pharmaffiliates | 1934470-96-8 | Inquire | High Purity | Offers Certificate of Analysis (CoA) and Material Safety Data Sheet (MSDS) upon request.[1] |
| Simson Pharma Ltd. | 29671-29-2 | Inquire | High Quality | Accompanied by a Certificate of Analysis.[3] |
| Biomall | 1934470-96-8 | 500mg | Inquire | Available for online purchase.[4] |
| BLD Pharm | 813452-05-0 (Chloride) | Inquire | Inquire | Lists the related acid chloride.[5] |
| Molport | 28659-81-6 ((S)-isomer) | 250mg, 1g, 5g, 25g | 95% GC | Lists the (S)-2-chloro isomer, providing an example of a related available compound.[6] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₂ | PubChem[2] |
| Molecular Weight | 150.60 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| SMILES | CC(CCC(=O)O)CCl | PubChem[2] |
| XLogP3 | 1.5 | PubChem (Computed)[2] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[2] |
| Rotatable Bond Count | 4 | PubChem (Computed)[2] |
| Topological Polar Surface Area | 37.3 Ų | PubChem (Computed)[2] |
| Heavy Atom Count | 9 | PubChem (Computed)[2] |
Synthesis and Experimental Protocols
A detailed, peer-reviewed experimental protocol for the direct synthesis of this compound is not prominently available in the searched scientific literature. However, based on general organic chemistry principles and a patent for a related compound, a potential synthetic pathway can be proposed.
A plausible approach involves the chlorination of a suitable precursor, such as 4-methylpentanoic acid or a derivative. One possible conceptual workflow is outlined below. It is important to note that this is a hypothetical pathway and would require experimental validation and optimization.
Caption: A conceptual workflow for the synthesis of this compound.
A patent for the synthesis of the related compound, 5-chloropentanoic acid, utilizes the oxidation of cyclopentanone followed by treatment with copper(II) chloride. While not directly applicable, it provides insight into methods for introducing a chloroalkane functional group to a carboxylic acid precursor.
Analytical Methods
The analysis of this compound would typically involve standard analytical techniques for organic compounds, particularly halogenated carboxylic acids.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common and powerful technique for the analysis of volatile carboxylic acids.[7] Derivatization is often employed to improve the volatility and chromatographic behavior of the analyte.[8] Common derivatization methods include esterification to form methyl or other alkyl esters. The mass spectrum would be expected to show characteristic fragmentation patterns, including the isotopic signature of the chlorine atom.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile samples or to avoid derivatization, LC-MS is a suitable alternative.[9] Reversed-phase chromatography with a suitable column (e.g., C18) and a mobile phase of acetonitrile and water with a pH modifier would likely provide good separation. Electrospray ionization (ESI) in negative mode would be expected to readily detect the deprotonated molecule [M-H]⁻.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity assessment of the compound. The ¹H NMR spectrum would show characteristic signals for the methyl, methylene, and methine protons, with chemical shifts influenced by the adjacent chloro and carboxyl groups. Similarly, the ¹³C NMR spectrum would provide information on the carbon skeleton.
The logical flow for the analysis and characterization of a synthesized or purchased batch of this compound is depicted in the following diagram.
Caption: Analytical workflow for this compound characterization.
Conclusion
This compound is a commercially available research chemical, though care must be taken to verify the correct CAS number (1934470-96-8) when sourcing. While detailed experimental data and a specific published synthesis protocol are currently limited, this guide provides a solid foundation for researchers by consolidating available supplier information, computed physicochemical properties, and outlining logical synthetic and analytical approaches. This information should facilitate the procurement and effective utilization of this compound in drug discovery and development workflows.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C6H11ClO2 | CID 87203724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS No- 29671-29-2 | Simson Pharma Limited [simsonpharma.com]
- 4. biomall.in [biomall.in]
- 5. 813452-05-0|5-Chloro-4-methylpentanoyl chloride|BLD Pharm [bldpharm.com]
- 6. (2S)-2-chloro-4-methylpentanoic acid | 28659-81-6 | Buy Now [molport.com]
- 7. researchgate.net [researchgate.net]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. chemrxiv.org [chemrxiv.org]
Reactivity Profile of 5-Chloro-4-methylpentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of 5-Chloro-4-methylpentanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates its reactivity based on established principles of organic chemistry and the known behavior of its constituent functional groups—a primary alkyl chloride and a carboxylic acid.
Chemical and Physical Properties
This compound is a bifunctional organic molecule. Its structure incorporates a carboxylic acid moiety and a primary alkyl chloride, separated by a polymethylene chain. This arrangement dictates its chemical behavior, allowing for reactions at two distinct sites.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1934470-96-8 | PubChem[1][2] |
| Molecular Formula | C₆H₁₁ClO₂ | PubChem[1] |
| Molecular Weight | 150.60 g/mol | PubChem[1] |
| XLogP3 | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features | Rationale |
|---|---|---|
| ¹H NMR | δ ~10-12 ppm (s, 1H, -COOH) : Acidic proton. δ ~3.5 ppm (m, 2H, -CH₂Cl) : Protons adjacent to chlorine. δ ~2.3 ppm (t, 2H, -CH₂COOH) : Protons alpha to the carbonyl. δ ~1.2-1.8 ppm (m, 3H, -CH(CH₃)CH₂-) : Aliphatic protons. δ ~0.9 ppm (d, 3H, -CH₃) : Methyl group protons. | Based on standard chemical shifts for protons in similar chemical environments. |
| ¹³C NMR | δ ~179 ppm (-COOH) : Carboxylic acid carbon. δ ~48 ppm (-CH₂Cl) : Carbon bonded to chlorine. δ ~30-35 ppm (-CH₂CH₂COOH) : Aliphatic carbons. δ ~30 ppm (-CH(CH₃)) : Methine carbon. δ ~20 ppm (-CH₃) : Methyl carbon. | Based on typical shifts for carbons in alkanoic acids and alkyl halides. |
| IR Spectroscopy | ~2500-3300 cm⁻¹ (broad) : O-H stretch of carboxylic acid. ~1710 cm⁻¹ (strong) : C=O stretch of carboxylic acid. ~2850-2960 cm⁻¹ : C-H stretches. ~650-750 cm⁻¹ : C-Cl stretch. | Based on characteristic absorption frequencies for carboxylic acids and alkyl chlorides. Analogous to the IR spectrum of 4-methylpentanoic acid.[3] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) : m/z 150/152 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). Key Fragments : Loss of Cl (m/z 115), loss of COOH (m/z 105/107), McLafferty rearrangement fragment. | Based on the isotopic abundance of chlorine and common fragmentation patterns of carboxylic acids and alkyl halides. Analogous to the mass spectrum of 5-chlorovaleric acid. |
Core Reactivity Profile
The reactivity of this compound is dominated by its two functional groups. These sites can react independently or, due to their proximity, participate in intramolecular reactions.
Caption: Key reactive pathways of this compound.
Intramolecular Cyclization: Formation of δ-Lactone
The most significant reaction pathway for this molecule is likely an intramolecular nucleophilic substitution. The carboxylate, formed under basic conditions, can act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This 5-exo-tet cyclization is sterically and entropically favored, leading to the formation of a stable six-membered ring, a δ-lactone.[4][5]
Caption: Mechanism for the formation of 4-Methyl-δ-valerolactone.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations.
-
Esterification: In the presence of an alcohol and an acid catalyst, it will form the corresponding ester (Fischer Esterification).[6][7][8][9]
-
Amidation: Direct reaction with an amine is difficult, but it can be readily converted to an amide.[10] This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine.[11][12][13]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 5-chloro-4-methylpentan-1-ol.
Reactions of the Alkyl Chloride Group
The primary alkyl chloride is susceptible to nucleophilic substitution, primarily via an Sₙ2 mechanism.[14][15][16][17]
-
Nucleophilic Substitution (Sₙ2): A wide range of nucleophiles (e.g., I⁻, CN⁻, N₃⁻, RS⁻, R₂N⁻) can displace the chloride ion. The reaction rate is sensitive to steric hindrance, but as a primary chloride, it is expected to be reasonably reactive.[14][15][18]
-
Elimination (E2): The use of strong, sterically hindered bases (e.g., potassium tert-butoxide) could promote an E2 elimination reaction to yield 4-methylpent-4-enoic acid, though this is generally a minor pathway for primary alkyl halides compared to substitution.
Experimental Protocols
The following are generalized protocols for key transformations of this compound. Researchers should perform appropriate safety assessments and optimize conditions for their specific needs.
Protocol: Intramolecular Cyclization to 4-Methyl-δ-valerolactone
-
Reagents and Equipment: this compound, sodium carbonate (Na₂CO₃) or sodium hydride (NaH), a suitable aprotic solvent (e.g., DMF, THF), round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser.
-
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in the round-bottom flask.
-
Add sodium carbonate (1.1 eq) or sodium hydride (1.1 eq, handle with extreme care) portion-wise to the stirred solution at room temperature. If using NaH, evolution of H₂ gas will be observed.
-
Once the initial reaction subsides, attach the condenser and heat the mixture to reflux (typically 60-100 °C, depending on the solvent) for 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully by adding water. If NaH was used, this should be done slowly in an ice bath.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude lactone via column chromatography or distillation.
-
Protocol: Fischer Esterification to Ethyl 5-chloro-4-methylpentanoate
Caption: Experimental workflow for ester synthesis.
-
Reagents and Equipment: this compound, absolute ethanol (large excess, acts as solvent and reagent), concentrated sulfuric acid (H₂SO₄, catalytic amount), round-bottom flask, condenser, heating mantle, magnetic stirrer.
-
Procedure:
-
Combine this compound (1.0 eq) and absolute ethanol (10-20 eq) in a round-bottom flask.[19]
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 2-5 mol%) to the stirred mixture.
-
Attach a condenser and heat the mixture to reflux for 2-6 hours.[7]
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude ester by vacuum distillation.
-
Protocol: Conversion to 5-Chloro-4-methylpentanamide
-
Reagents and Equipment: this compound, thionyl chloride (SOCl₂), dichloromethane (DCM, anhydrous), concentrated aqueous ammonia, round-bottom flask, dropping funnel, ice bath, magnetic stirrer.
-
Procedure (Two Steps):
-
Step 1: Acyl Chloride Formation. In a fume hood, dissolve this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. Remove the solvent and excess SOCl₂ under reduced pressure to obtain the crude acyl chloride.
-
Step 2: Amidation. Dissolve the crude acyl chloride in DCM and cool in an ice bath. Add concentrated aqueous ammonia (excess) dropwise via a dropping funnel with vigorous stirring.[10] A white precipitate will form. Stir for an additional hour.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting amide by recrystallization or column chromatography.
-
Biological Context and Applications
While there is no specific literature detailing the biological activity or role in signaling pathways for this compound itself, its structural motifs are present in various molecules of interest. For example, substituted pentanoic acids are scaffolds for various pharmacologically active compounds. This molecule is best viewed as a versatile synthetic intermediate, enabling the introduction of a 4-methylpentanoyl core structure with a handle for further functionalization, such as in the synthesis of complex heterocyclic systems or as a fragment in drug discovery programs.
Conclusion
This compound possesses a predictable and versatile reactivity profile governed by its carboxylic acid and primary alkyl chloride functionalities. The most prominent pathway is an intramolecular cyclization to form a δ-lactone, a reaction favored by both kinetics and thermodynamics. Additionally, the functional groups can be independently manipulated to yield a variety of esters, amides, and other substituted derivatives. This guide provides a foundational understanding and practical protocols for researchers to explore the synthetic utility of this bifunctional building block.
References
- 1. This compound | C6H11ClO2 | CID 87203724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Pentanoic acid, 4-methyl- [webbook.nist.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 6. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. asianpubs.org [asianpubs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 15. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
Methodological & Application
Application Notes and Protocols: 5-Chloro-4-methylpentanoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 5-chloro-4-methylpentanoic acid and its analogs as versatile building blocks in modern organic synthesis. The protocols outlined below are intended to serve as a comprehensive guide for the practical application of this compound in the synthesis of valuable molecules, including γ-butyrolactones and key intermediates for pharmaceutical agents.
Application 1: Synthesis of Substituted γ-Butyrolactones via Intramolecular Cyclization
γ-Butyrolactones are a common structural motif in a wide array of natural products and pharmacologically active compounds. The halogenated nature of this compound derivatives makes them excellent precursors for the construction of these heterocyclic systems through intramolecular cyclization. A particularly effective method involves a silver-promoted cyclization of related 4-chloro-5-(pentafluorosulfanyl)pentanoic acids, which can be adapted for analogous substrates.[1][2][3] This approach offers a direct route to highly functionalized γ-butyrolactones.
Experimental Workflow for Silver-Promoted Intramolecular Cyclization
Caption: Workflow for the synthesis of γ-butyrolactones.
General Experimental Protocol: Silver-Promoted Intramolecular Cyclization of a Substituted 4-Chloropentanoic Acid
This protocol is adapted from the synthesis of 5-[(pentafluorosulfanyl)methyl]-γ-butyrolactones.[1]
Materials:
-
Substituted 4-chloro-5-(pentafluorosulfanyl)pentanoic acid (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (1.5 eq)
-
Silver nitrate (AgNO₃) (1.5 eq)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted 4-chloro-5-(pentafluorosulfanyl)pentanoic acid (1.0 eq) in anhydrous acetonitrile, add sodium bicarbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add silver nitrate (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or NMR.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ-butyrolactone.
Quantitative Data: Yields of Substituted γ-Butyrolactones
The following table summarizes the reported yields for the silver-promoted intramolecular cyclization of various substituted 4-chloro-5-(pentafluorosulfanyl)pentanoic acids.[1]
| Entry | Substrate | Product | Yield (%) |
| 1 | 4-Chloro-5-(pentafluorosulfanyl)pentanoic acid | 5-[(Pentafluorosulfanyl)methyl]-γ-butyrolactone | 96 |
| 2 | 3-Methyl-4-chloro-5-(pentafluorosulfanyl)pentanoic acid | 3-Methyl-5-[(pentafluorosulfanyl)methyl]-γ-butyrolactone | 85 |
| 3 | 4-Chloro-3-phenyl-5-(pentafluorosulfanyl)pentanoic acid | 3-Phenyl-5-[(pentafluorosulfanyl)methyl]-γ-butyrolactone | 78 |
Application 2: Precursor for the Synthesis of Neprilysin (NEP) Inhibitors
This compound serves as a valuable starting material for the synthesis of key intermediates of neprilysin (NEP) inhibitors, such as Sacubitril.[4][5] NEP inhibitors are a class of drugs used in the treatment of heart failure. The synthesis involves the introduction of a biphenyl moiety and subsequent functional group manipulations to construct the final drug molecule.
Proposed Synthetic Pathway to a Sacubitril Intermediate
Caption: Synthetic route to a key Sacubitril intermediate.
General Experimental Protocol: Synthesis of a Biphenyl-Substituted Pentanoate Intermediate
This protocol outlines a plausible route for the initial steps in the synthesis of a Sacubitril intermediate, starting from this compound.
Step 1: Esterification of this compound
Materials:
-
This compound (1.0 eq)
-
Ethanol (anhydrous, excess)
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in excess anhydrous ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 5-chloro-4-methylpentanoate.
Step 2: Friedel-Crafts Alkylation with Biphenyl
Materials:
-
Ethyl 5-chloro-4-methylpentanoate (1.0 eq)
-
Biphenyl (1.1 eq)
-
Aluminum chloride (AlCl₃, anhydrous) (1.2 eq)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve biphenyl (1.1 eq) in anhydrous dichloromethane and cool to 0 °C.
-
Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise.
-
Add a solution of ethyl 5-chloro-4-methylpentanoate (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly pouring it into a mixture of ice and 1 M hydrochloric acid.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain ethyl 5-(biphenyl-4-yl)-4-methylpentanoate.
Expected Quantitative Data
The yields for these types of reactions can vary depending on the specific conditions and scale.
| Reaction Step | Typical Yield Range (%) |
| Esterification | 85 - 95 |
| Friedel-Crafts Alkylation | 50 - 70 |
Further steps to complete the synthesis of a Sacubitril intermediate would involve stereoselective introduction of an amino group and subsequent modifications as described in the patent literature.[4][5]
These application notes and protocols demonstrate the significant potential of this compound as a versatile and valuable building block in the synthesis of complex and biologically important molecules. The provided methodologies offer a solid foundation for researchers in organic and medicinal chemistry to explore and expand upon these applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sacubitril synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of a Key Pharmaceutical Intermediate for Neprilysin Inhibitors
Topic: Use of a Chloro-Alkyl Pentanoic Acid Derivative in the Synthesis of a Pharmaceutical Intermediate for Sacubitril
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the synthesis of a key pharmaceutical intermediate, (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid. This intermediate is a crucial precursor for the synthesis of Sacubitril, a neprilysin (NEP) inhibitor used in the treatment of heart failure. While direct literature for the use of 5-chloro-4-methylpentanoic acid is limited, this document outlines a representative synthetic pathway starting from a structurally related chloro-alkanoic acid derivative. The protocols provided are based on established synthetic routes for Sacubitril and its intermediates.
Neprilysin is an enzyme responsible for the degradation of natriuretic peptides, which are involved in the regulation of cardiovascular and renal homeostasis. Inhibition of neprilysin leads to an increase in the levels of these peptides, resulting in vasodilation, natriuresis, and diuresis, thereby reducing the workload on the heart.
Synthetic Pathway Overview
The following multi-step synthesis outlines a plausible route to the target intermediate. The process involves the formation of a biphenyl-containing amino acid derivative with precise stereochemical control.
Caption: Proposed synthetic workflow for the target intermediate.
Experimental Protocols
Step 1: Friedel-Crafts Acylation
Objective: To introduce the biphenyl moiety to the pentanoic acid backbone.
Materials:
-
A suitable chloro-alkyl pentanoic acid derivative
-
Biphenyl
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the chloro-alkyl pentanoic acid derivative (1.0 eq) in anhydrous DCM from the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of biphenyl (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reductive Amination
Objective: To introduce the amino group with desired stereochemistry.
Materials:
-
Intermediate ketone from Step 1
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
A suitable chiral auxiliary or catalyst for stereocontrol
Procedure:
-
Dissolve the intermediate ketone (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Add a chiral auxiliary or catalyst according to established stereoselective methods.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Step 3: Boc Protection
Objective: To protect the newly introduced amino group.
Materials:
-
Amino acid derivative from Step 2
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the amino acid derivative (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) and stir for 10 minutes.
-
Add di-tert-butyl dicarbonate (1.2 eq) and stir at room temperature for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the Boc-protected intermediate.
Data Presentation
| Step No. | Intermediate Name | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC) |
| 1 | 5-([1,1'-biphenyl]-4-yl)-4-oxo-2-methylpentanoic acid | 296.34 | 75-85 | >95% |
| 2 | (2R,4S)-4-amino-5-([1,1'-biphenyl]-4-yl)-2-methylpentanoic acid | 297.38 | 60-70 | >98% (chiral) |
| 3 | (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid | 397.49 | 90-95 | >99% |
Logical Relationship of Synthesis
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Chloro-4-methylpentanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key heterocyclic compounds derived from 5-Chloro-4-methylpentanoic acid. This starting material is a versatile building block for the preparation of valuable lactones and piperidinones, which are common structural motifs in many biologically active molecules and pharmaceuticals. The following sections detail the synthetic pathways, experimental procedures, and expected outcomes.
Application Note 1: Synthesis of 5-Methyl-γ-valerolactone
Introduction:
5-Methyl-γ-valerolactone is a six-membered saturated lactone. The synthesis from this compound proceeds via an intramolecular cyclization. This reaction is typically promoted by a non-nucleophilic base, which facilitates the deprotonation of the carboxylic acid, followed by an intramolecular Williamson ether synthesis-type reaction to form the lactone ring.
Overall Reaction Scheme:
Experimental Protocol:
Materials:
-
This compound
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as acetone or DMF (approximately 10 mL per gram of starting material).
-
Addition of Base: Add a slight excess of a non-nucleophilic base, such as sodium carbonate (1.2 eq) or potassium carbonate (1.2 eq), to the solution.
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, the temperature can be higher, e.g., 80-100°C, to accelerate the reaction) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude lactone.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 5-Methyl-γ-valerolactone.
Quantitative Data Summary:
| Parameter | Value |
| Typical Scale | 1-10 g |
| Solvent Volume | 10 mL/g |
| Base (Na₂CO₃) | 1.2 eq |
| Reaction Temperature | 56-100 °C |
| Reaction Time | 4-12 h |
| Expected Yield | 75-90% |
Diagram of the Experimental Workflow for Lactone Synthesis:
Application Note 2: Synthesis of 4-Methyl-2-piperidinone
Introduction:
The synthesis of 4-Methyl-2-piperidinone from this compound requires a two-step process. First, the chloro group is displaced by an amino group via nucleophilic substitution with ammonia or a protected amine equivalent. The resulting 5-amino-4-methylpentanoic acid is then cyclized to the corresponding lactam (piperidinone) under thermal conditions or with the aid of a coupling agent.
Overall Reaction Scheme:
Experimental Protocol:
Step 1: Amination of this compound
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Reaction Setup: In a sealed pressure vessel, dissolve this compound (1.0 eq) in ethanol and add a large excess of concentrated aqueous ammonia (e.g., 20-30 eq).
-
Reaction: Heat the mixture to 100-120°C for 12-24 hours. The high pressure and temperature are necessary to drive the substitution reaction.
-
Work-up:
-
Cool the reaction vessel to room temperature.
-
Carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove ammonia and ethanol.
-
The crude 5-amino-4-methylpentanoic acid can be isolated as its hydrochloride salt by acidification with concentrated HCl and precipitation, or used directly in the next step.
-
Step 2: Cyclization to 4-Methyl-2-piperidinone
Method A: Thermal Cyclization
Procedure:
-
Reaction Setup: Place the crude 5-amino-4-methylpentanoic acid in a distillation apparatus.
-
Reaction: Heat the amino acid to a high temperature (typically 180-220°C). Water will be eliminated, and the lactam will form and can be distilled directly from the reaction mixture.
-
Purification: The collected distillate can be further purified by recrystallization or a second distillation.
Method B: TBTU-Mediated Cyclization
Materials:
-
5-Amino-4-methylpentanoic acid
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: Dissolve the crude 5-amino-4-methylpentanoic acid (1.0 eq) in DMF.
-
Addition of Reagents: Add DIPEA (2.5 eq) to the solution, followed by the dropwise addition of a solution of TBTU (1.1 eq) in DMF at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Parameter (Amination) | Value |
| Ammonia Concentration | 28-30% |
| Ammonia Excess | 20-30 eq |
| Reaction Temperature | 100-120 °C |
| Reaction Time | 12-24 h |
| Intermediate Yield | 60-75% |
| Parameter (Cyclization) | Thermal | TBTU-Mediated |
| Reaction Temperature | 180-220 °C | 0 °C to RT |
| Reaction Time | 2-4 h | 12-24 h |
| Final Yield | 70-85% | 75-90% |
Diagram of the Experimental Workflow for Piperidinone Synthesis:
Application Notes and Protocols for the Reaction of 5-Chloro-4-methylpentanoic Acid with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the nucleophilic substitution reactions of 5-chloro-4-methylpentanoic acid with various nucleophiles. The resulting products, such as amino acids, hydroxy acids, and cyano acids, are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
General Reaction Mechanism
This compound is a primary alkyl halide. The carbon atom bonded to the chlorine atom is susceptible to nucleophilic attack. Due to the unhindered nature of this primary carbon, the reaction with nucleophiles proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (chloride), leading to an inversion of stereochemistry at the reaction center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
Experimental Protocols
Materials and Equipment:
-
This compound
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Sodium hydroxide (NaOH)
-
Potassium cyanide (KCN)
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH meter or pH paper
Safety Precautions:
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Potassium cyanide (KCN) is highly toxic. Handle with extreme caution and have an appropriate quench solution (e.g., alkaline hypochlorite) and emergency procedures in place.
Protocol 1: Synthesis of 5-Amino-4-methylpentanoic Acid
This protocol describes the direct amination of this compound using aqueous ammonia.
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of a concentrated aqueous ammonia solution (28-30%).
-
Seal the flask and stir the mixture at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, vent the flask carefully in the fume hood to release any excess ammonia pressure.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ammonia and water.
-
The resulting crude product is an amino acid, which can be purified by recrystallization from an ethanol/water mixture.
-
To isolate the hydrochloride salt, dissolve the crude product in a minimal amount of water and acidify with concentrated HCl to a pH of 1. Cool the solution to induce crystallization.
-
Filter the crystals, wash with cold diethyl ether, and dry under vacuum to yield 5-amino-4-methylpentanoic acid hydrochloride.
Protocol 2: Synthesis of 5-Hydroxy-4-methylpentanoic Acid
This protocol details the hydrolysis of this compound using sodium hydroxide.
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.0 g of this compound in 100 mL of a 2 M aqueous sodium hydroxide solution.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.[1][2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the solution to pH 2 with 6 M hydrochloric acid while cooling in an ice bath.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 5-hydroxy-4-methylpentanoic acid.
-
The product can be further purified by distillation under reduced pressure or by column chromatography.
Protocol 3: Synthesis of 5-Cyano-4-methylpentanoic Acid
This protocol describes the reaction of this compound with potassium cyanide to introduce a nitrile group.
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.0 g of this compound in 100 mL of ethanol.
-
Add 5.0 g of potassium cyanide (KCN) to the solution. (Caution: KCN is highly toxic) .
-
Heat the mixture to reflux (approximately 80 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.[3]
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated potassium chloride.
-
Remove the ethanol from the filtrate under reduced pressure.
-
Dissolve the residue in 100 mL of water and acidify to pH 2 with 2 M hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude 5-cyano-4-methylpentanoic acid.
-
The product can be purified by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the nucleophilic substitution of this compound. The data is based on analogous reactions of primary alkyl halides and should be considered as representative estimates.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Estimated Yield (%) |
| Ammonia | Aqueous NH₃ | Water | Room Temp. | 48 | 5-Amino-4-methylpentanoic acid | 60-70 |
| Hydroxide | NaOH | Water | 100-110 | 4-6 | 5-Hydroxy-4-methylpentanoic acid | 75-85 |
| Cyanide | KCN | Ethanol | ~80 | 8-12 | 5-Cyano-4-methylpentanoic acid | 70-80 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target compounds.
Caption: General experimental workflow for nucleophilic substitution.
SN2 Reaction Mechanism
The diagram below depicts the concerted SN2 mechanism for the reaction of this compound with a generic nucleophile (Nu⁻).
Caption: The concerted SN2 reaction mechanism.
References
Application Notes and Protocols for the Characterization of 5-Chloro-4-methylpentanoic acid
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the characterization of 5-Chloro-4-methylpentanoic acid, a key intermediate in various synthetic pathways. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate and reproducible results for the identification, quantification, and structural elucidation of this compound.
Analytical Workflow Overview
The general workflow for the analytical characterization of this compound involves a systematic approach, beginning with sample preparation tailored to the chosen analytical technique, followed by instrumental analysis, data processing, and structural confirmation.
Quantitative Data Summary
The following table summarizes typical performance parameters for the analytical methods described. These values are representative for the analysis of chlorinated and branched-chain fatty acids and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 15% | < 5% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polarity of the carboxylic acid group, derivatization is required to increase the volatility of this compound.
Experimental Workflow for GC-MS Analysis
Protocol:
-
Sample Preparation and Derivatization (Methyl Esterification):
-
Accurately weigh 1-5 mg of this compound into a screw-capped vial.
-
Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
-
Vortex for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl ester to a clean vial for GC-MS analysis.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. This compound can be analyzed directly without derivatization.
Experimental Workflow for HPLC Analysis
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.
-
Prepare working standards by serial dilution of the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in water (v/v). A gradient or isocratic elution can be optimized. For example, an isocratic method with 60:40 Acetonitrile: 0.1% Phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
¹H NMR:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 14 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: -10 to 220 ppm.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Protocol:
-
Sample Preparation:
-
For a neat liquid sample, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: PerkinElmer Spectrum Two or equivalent.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample holder (or clean ATR crystal) should be collected before analyzing the sample.
-
Expected FTIR Absorptions:
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.[1]
-
C-H stretch (alkane): Sharp peaks around 2960-2850 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1710 cm⁻¹.[1]
-
C-O stretch: A medium intensity band around 1300-1200 cm⁻¹.
-
C-Cl stretch: A band in the region of 800-600 cm⁻¹.
References
Application Note: GC-MS Analysis of 5-Chloro-4-methylpentanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Chloro-4-methylpentanoic acid is a halogenated carboxylic acid of interest in various fields, including pharmaceutical and chemical synthesis, due to its potential as a building block or intermediate. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of such volatile and semi-volatile compounds. However, due to the polar nature of the carboxylic acid group, derivatization is necessary to improve its volatility and chromatographic performance. This application note provides a detailed protocol for the analysis of this compound using GC-MS following a methyl ester derivatization.
Quantitative Data Summary
| Parameter | Value | Source/Comment |
| Analyte | This compound | |
| Molecular Formula | C₆H₁₁ClO₂ | PubChem |
| Molecular Weight | 150.60 g/mol | PubChem |
| Analyte Derivative | Methyl 5-chloro-4-methylpentanoate | |
| Molecular Formula | C₇H₁₃ClO₂ | Calculated |
| Molecular Weight | 164.63 g/mol | Calculated |
| Predicted Mass Spectral Data (Electron Ionization) | ||
| Molecular Ion (M⁺) | m/z 164/166 (isotope pattern) | Predicted, likely to be of low abundance. The M+2 peak is due to the ³⁷Cl isotope. |
| Key Fragment 1 | m/z 129 | Predicted loss of a chlorine atom (-Cl). |
| Key Fragment 2 | m/z 133 | Predicted loss of a methoxy group (-OCH₃). |
| Key Fragment 3 | m/z 55 | Predicted, likely a prominent peak resulting from fragmentation of the alkyl chain. A base peak at m/z 55 is observed in the spectrum of the similar compound, methyl 5-chloropentanoate.[1] |
| Key Fragment 4 | m/z 74 | McLafferty rearrangement, characteristic for methyl esters of carboxylic acids. |
Experimental Protocol
This protocol details the methodology for sample preparation, derivatization, and subsequent GC-MS analysis of this compound.
Materials and Reagents
-
This compound standard
-
Methanol (anhydrous, HPLC grade)
-
Acetyl chloride or Boron trifluoride (BF₃) in Methanol (14%)
-
Hexane (HPLC grade)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Sample matrix (e.g., reaction mixture, biological fluid)
-
Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the aqueous sample, add a known amount of internal standard.
-
Acidify the sample to a pH of approximately 2 by adding a suitable acid (e.g., 1M HCl) to ensure the carboxylic acid is in its protonated form.
-
Extract the analyte by adding 2 mL of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
Repeat the extraction process (steps 3-6) one more time and combine the organic extracts.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 200 µL.
Derivatization: Methyl Esterification
-
To the concentrated extract from the previous step, add 500 µL of a 14% BF₃ in methanol solution (or a freshly prepared solution of acetyl chloride in methanol, e.g., 1:10 v/v).
-
Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution to the vial.
-
Vortex for 1 minute and allow the layers to separate.
-
Transfer the upper hexane layer, containing the derivatized analyte, to a new vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended and may require optimization for specific instrumentation and applications.
-
Gas Chromatograph:
-
Column: A low to mid-polarity column, such as a DB-5ms or equivalent (5% Phenyl - 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, is recommended for the separation of fatty acid methyl esters.[2]
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 10°C/min.
-
Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and identification of unknown peaks. For quantitative analysis, Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity.[3]
-
SIM Ions to Monitor (Predicted): m/z 129, 133, 55, 74.
-
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow from sample preparation to data analysis.
Signaling Pathway/Logical Relationship Diagram
Caption: Rationale for the derivatization of the target analyte for GC-MS.
References
Application Notes and Protocols for NMR Spectroscopic Analysis of 5-Chloro-4-methylpentanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of small molecules like 5-Chloro-4-methylpentanoic acid. This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These techniques allow for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing insights into the molecular structure, connectivity, and stereochemistry.
Predicted NMR Data for this compound
Due to the absence of experimentally acquired spectra for this compound in the public domain, the following data is predicted based on established chemical shift principles and substituent effects. These values serve as a guide for spectral analysis.
Structure:
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.10 | Doublet | 3H | -CH(CH₃) |
| ~1.70 - 1.90 | Multiplet | 2H | -CH₂-CH₂-COOH |
| ~2.10 - 2.30 | Multiplet | 1H | -CH(CH₃)- |
| ~2.40 | Triplet | 2H | -CH₂-COOH |
| ~3.55 | Doublet of doublets | 2H | -CH₂Cl |
| ~11.0 - 12.0 | Singlet (broad) | 1H | -COOH |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~16.0 | CH₃ | -CH(CH₃) |
| ~30.0 | CH₂ | -CH₂-CH₂-COOH |
| ~34.0 | CH₂ | -CH₂-COOH |
| ~38.0 | CH | -CH(CH₃)- |
| ~48.0 | CH₂ | -CH₂Cl |
| ~178.0 | C | -COOH |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1][2]
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, DMSO-d₆) (0.6-0.7 mL)[1][2]
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette
-
Small vial for dissolution
-
Filter (e.g., glass wool plug)[3]
-
Internal standard (optional, e.g., Tetramethylsilane - TMS)
Protocol:
-
Weigh the desired amount of this compound and place it in a small, clean, dry vial.[1][2]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1]
-
Gently swirl or vortex the vial to dissolve the sample completely. If necessary, gentle heating can be applied, but care should be taken to avoid solvent evaporation.
-
If any solid particles remain, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.[3] This prevents magnetic field inhomogeneity and poor shimming.[3]
-
Carefully place a cap on the NMR tube, ensuring it is properly sealed.
-
Label the NMR tube clearly with the sample identification.
1D NMR Spectroscopy: ¹H and ¹³C Spectra
¹H NMR Spectroscopy Protocol:
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans (adjust based on sample concentration).
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton-proton coupling information.
-
¹³C NMR Spectroscopy Protocol:
-
Instrument Setup: Tune and shim the spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.[4]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.
-
-
Processing:
-
Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the deuterated solvent signal.
-
2D NMR Spectroscopy
The DEPT experiment is used to differentiate between CH, CH₂, and CH₃ groups.[5][6][7]
Protocol:
-
Three separate experiments are typically run: DEPT-45, DEPT-90, and DEPT-135.
-
DEPT-90: This spectrum will only show signals from CH (methine) carbons as positive peaks.[6][7]
-
DEPT-135: This spectrum shows CH and CH₃ carbons as positive peaks, while CH₂ carbons appear as negative (inverted) peaks.[6][7] Quaternary carbons are not observed in DEPT spectra.[7]
-
By comparing the broadband ¹³C spectrum with the DEPT spectra, the multiplicity of each carbon signal can be determined.
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.
Protocol:
-
Acquisition: Run a standard COSY pulse sequence.
-
Processing: Process the 2D data to generate a symmetrical spectrum.
-
Analysis: Cross-peaks in the COSY spectrum indicate that the two protons on the diagonal at those chemical shifts are coupled. For this compound, correlations are expected between:
-
The methyl protons and the methine proton at C4.
-
The methine proton at C4 and the methylene protons at C3 and C5.
-
The methylene protons at C3 and the methylene protons at C2.
-
The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation).[8]
Protocol:
-
Acquisition: Use a standard HSQC pulse sequence.
-
Processing: Generate a 2D spectrum with the ¹H spectrum on one axis and the ¹³C spectrum on the other.
-
Analysis: Each cross-peak indicates a direct bond between a proton and a carbon. This is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. An edited HSQC can also provide information about the multiplicity of the carbon (CH, CH₂, CH₃).[8]
The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations).[8]
Protocol:
-
Acquisition: Run a standard HMBC pulse sequence.
-
Processing: Generate a 2D spectrum.
-
Analysis: Cross-peaks in the HMBC spectrum reveal longer-range connectivities, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons. For example, the carboxylic acid proton may show a correlation to the C2 and C3 carbons.
Visualizations
Caption: General workflow for NMR analysis of this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. cif.iastate.edu [cif.iastate.edu]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. bhu.ac.in [bhu.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Application Notes and Protocols: Synthesis and Biological Evaluation of 5-Chloro-4-methylpentanoic Acid Amides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of a novel series of 5-Chloro-4-methylpentanoic acid amides. The following sections detail the synthetic protocols, methodologies for biological assessment, and present illustrative data for a hypothetical series of compounds.
Introduction
Amide-containing molecules represent a cornerstone of medicinal chemistry, with a significant number of therapeutic agents featuring this functional group. The unique structural and electronic properties of the amide bond contribute to the biological activity and pharmacokinetic profiles of many drugs. This document outlines the synthesis and evaluation of a novel class of compounds derived from this compound, exploring their potential as cytotoxic and anti-inflammatory agents. The protocols provided herein are intended to guide researchers in the synthesis and preliminary biological characterization of these and similar molecules.
Synthesis of this compound Amides
The synthesis of the target amides is achieved through a straightforward and robust two-step procedure involving the activation of the parent carboxylic acid followed by coupling with a diverse range of primary and secondary amines.
Experimental Protocol: General Amide Synthesis
Step 1: Activation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 5-Chloro-4-methylpentanoyl chloride, which is used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the crude 5-Chloro-4-methylpentanoyl chloride in anhydrous DCM (10 mL).
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL).
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Caption: General workflow for the synthesis of this compound amides.
Biological Evaluation
The synthesized amides were subjected to a panel of in vitro assays to determine their cytotoxic and anti-inflammatory activities.
Data Presentation
The biological activities of a representative set of synthesized amides are summarized in the tables below.
Table 1: In Vitro Cytotoxicity Data (IC₅₀ in µM)
| Compound ID | Amine Moiety | HCT116 (Colon) | A549 (Lung) | MCF-7 (Breast) |
| CMPA-01 | Aniline | 35.2 ± 2.1 | 41.5 ± 3.3 | 52.8 ± 4.5 |
| CMPA-02 | 4-Fluoroaniline | 22.1 ± 1.8 | 28.9 ± 2.5 | 36.4 ± 3.1 |
| CMPA-03 | 4-Chloroaniline | 15.8 ± 1.2 | 19.7 ± 1.9 | 25.1 ± 2.2 |
| CMPA-04 | Benzylamine | 58.3 ± 4.9 | 65.1 ± 5.4 | 72.3 ± 6.1 |
| CMPA-05 | Piperidine | >100 | >100 | >100 |
| Doxorubicin * | - | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
*Positive Control
Table 2: In Vitro Anti-inflammatory Activity
| Compound ID | NO Inhibition (%) at 50 µM | Cell Viability (%) at 50 µM |
| CMPA-01 | 45.3 ± 3.7 | 92.1 ± 5.6 |
| CMPA-02 | 68.2 ± 5.1 | 88.5 ± 4.9 |
| CMPA-03 | 75.6 ± 6.2 | 85.3 ± 5.1 |
| CMPA-04 | 32.1 ± 2.9 | 95.4 ± 6.3 |
| CMPA-05 | 15.8 ± 1.5 | 98.2 ± 7.1 |
| Dexamethasone * | 85.4 ± 7.3 | 99.1 ± 6.8 |
*Positive Control
Experimental Protocols
3.2.1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2][3]
-
Cell Seeding: Seed cancer cell lines (HCT116, A549, MCF-7) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized amides (0.1 to 100 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
3.2.2. In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay evaluates the ability of the compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with the synthesized amides (at 50 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reagent: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. A parallel MTT assay is performed to assess cell viability at the tested concentration.
Hypothetical Mechanism of Action: Modulation of the NF-κB Signaling Pathway
Based on the observed anti-inflammatory activity, it is hypothesized that the this compound amides may exert their effects through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of pro-inflammatory gene expression.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by CMPA-03.
Conclusion
The described protocols provide a robust framework for the synthesis and preliminary biological evaluation of novel this compound amides. The illustrative data suggest that aromatic amides within this series, particularly those with electron-withdrawing substituents, exhibit promising cytotoxic and anti-inflammatory activities in vitro. Further lead optimization and in vivo studies are warranted to explore the full therapeutic potential of this chemical scaffold.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-4-methylpentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 5-Chloro-4-methylpentanoic acid.
Troubleshooting Guide: Common Impurities and Solutions
The synthesis of this compound, often proceeding through the chlorination of 4-methylpentanoic acid, can be susceptible to the formation of several impurities. Understanding and controlling these impurities is critical for achieving high purity of the final product.
A common synthetic approach involves the radical chlorination of 4-methylpentanoic acid using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) with a radical initiator (e.g., AIBN or benzoyl peroxide). This method, while direct, can lack selectivity, leading to a mixture of products.
Table 1: Troubleshooting Common Impurities in this compound Synthesis
| Observed Problem | Potential Impurity | Likely Cause | Recommended Solution |
| Low yield of the desired product; complex mixture observed in GC-MS or HPLC. | Positional Isomers (e.g., 1-, 2-, 3-chloro-4-methylpentanoic acid) | Non-selective radical chlorination. The reactivity of C-H bonds can lead to chlorination at various positions on the carbon chain. | Optimize reaction temperature and initiator concentration to favor chlorination at the desired position. Consider alternative, more selective chlorination methods if available. Purification via fractional distillation or column chromatography may be necessary. |
| Product contains a higher molecular weight impurity. | Dichlorinated Products (e.g., 5,x-dichloro-4-methylpentanoic acid) | Excess of chlorinating agent or prolonged reaction time. Over-chlorination can occur, leading to the addition of a second chlorine atom. | Use a stoichiometric or slight excess of the chlorinating agent. Monitor the reaction progress closely by GC or TLC to stop the reaction upon consumption of the starting material. |
| Presence of a volatile impurity with a similar fragmentation pattern to the starting material. | Unreacted 4-methylpentanoic acid | Incomplete reaction. Insufficient reaction time, temperature, or amount of chlorinating agent. | Increase reaction time or temperature moderately. Ensure the correct stoichiometry of reagents. |
| Impurity with loss of HCl (M-36) in mass spectrometry. | 4-Methyl-4-pentenoic acid or other elimination byproducts | High reaction temperatures or presence of a base can promote the elimination of HCl from the product. | Maintain a lower reaction temperature. Ensure the reaction medium is not basic. A mild, non-basic workup is recommended. |
| Presence of impurities from starting materials. | Impurities from commercial 4-methylpentanoic acid | Purity of the starting material is insufficient. | Use a higher grade of starting material or purify it before use (e.g., by distillation). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most common impurities arise from the lack of selectivity in the chlorination of 4-methylpentanoic acid. These include:
-
Positional isomers: Chlorination can occur at other positions on the alkyl chain.
-
Dichlorinated byproducts: Over-chlorination can lead to the formation of dichlorinated acids.
-
Unreacted starting material: Incomplete reactions will leave residual 4-methylpentanoic acid.
-
Elimination products: High temperatures can cause the elimination of HCl, leading to unsaturated acids.
Q2: How can I minimize the formation of positional isomers?
A2: While challenging with radical chlorination, you can influence selectivity to some extent by controlling reaction conditions. Lower temperatures generally favor the more stable radical, but a detailed study of the specific reaction mechanism is needed for precise control. For higher purity, a multi-step synthesis involving a directing group might be a more effective, albeit more complex, strategy.
Q3: What analytical techniques are best for identifying and quantifying these impurities?
A3: A combination of techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile compounds and identifying them based on their mass spectra. It can distinguish between isomers based on retention times and fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): Useful for less volatile impurities and for quantification. A suitable method with a UV or RI detector would need to be developed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the main product and characterize major impurities.
Q4: Are there alternative synthesis routes that might produce fewer impurities?
A4: Yes, an alternative route could be the ring-opening of 4-methyl-γ-valerolactone with a suitable chloride source, such as thionyl chloride or hydrochloric acid. This method could offer better regioselectivity. However, it may introduce other impurities such as the starting lactone, the corresponding hydroxy acid if the reaction is incomplete, or byproducts from side reactions of the chlorinating agent.
Q5: How can I remove the dichlorinated impurities from my final product?
A5: Dichlorinated impurities have a higher molecular weight and different polarity compared to the desired mon-chlorinated product. Purification techniques that exploit these differences are effective:
-
Fractional distillation under reduced pressure: Can separate compounds with different boiling points.
-
Column chromatography: Can separate compounds based on their polarity.
Experimental Workflow and Impurity Formation
The following diagram illustrates a hypothetical workflow for the synthesis of this compound via radical chlorination and the potential points of impurity formation.
Optimizing Reaction Yield of 5-Chloro-4-methylpentanoic Acid: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of specific organic compounds is a foundational aspect of their work. The efficiency and purity of the final product are paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of 5-Chloro-4-methylpentanoic acid, a valuable intermediate in various chemical processes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent laboratory-scale synthesis involves the direct chlorination of 4-methylpentanoic acid. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or a phosphorus halide like phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅). Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
Q2: What are the primary factors influencing the yield of the reaction?
A2: Several factors can significantly impact the final yield of this compound. These include the choice of chlorinating agent, the reaction temperature, the reaction time, the stoichiometry of the reactants, and the presence of any catalysts or initiators. Careful control of these parameters is crucial for maximizing the yield and minimizing the formation of unwanted byproducts.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the chlorination reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material (4-methylpentanoic acid) and the formation of the product. For GC analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) may be necessary.
Q4: What are the expected side products in this synthesis?
A4: The primary side products are often isomers of the desired compound, resulting from chlorination at different positions on the alkyl chain (e.g., 2-chloro, 3-chloro, and 4-chloro-4-methylpentanoic acid). Dichlorinated products can also form, especially with an excess of the chlorinating agent or prolonged reaction times. Additionally, if the reaction conditions are not anhydrous, hydrolysis of the intermediate acid chloride can occur, leading back to the starting carboxylic acid.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound and provides actionable solutions.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Chlorinating Agent | Thionyl chloride and phosphorus halides are sensitive to moisture. Ensure that the reagent is fresh and has been stored under anhydrous conditions. Consider using a newly opened bottle or purifying the reagent before use. |
| Insufficient Reaction Temperature | The chlorination of alkanoic acids often requires elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or GC. Be cautious not to overheat, as this can lead to decomposition and increased side product formation. |
| Inadequate Reaction Time | The reaction may not have reached completion. Extend the reaction time and continue to monitor the consumption of the starting material. |
| Presence of Water | Water will react with the chlorinating agent and any acid chloride formed, reducing the yield. Ensure all glassware is thoroughly dried before use and that anhydrous solvents are employed. |
Problem 2: Formation of Multiple Products (Low Regioselectivity)
| Possible Cause | Troubleshooting Step |
| Radical Chlorination Mechanism | Free radical chlorination of alkanes is notoriously unselective. While chlorination of the carboxylic acid itself is less prone to this, certain conditions can favor radical pathways. |
| High Temperatures | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| UV Light Exposure | Conduct the reaction in the dark or in a flask wrapped in aluminum foil to exclude light, which can initiate radical chain reactions. |
| Use of a Non-specific Chlorinating Agent | The choice of chlorinating agent and any additives can influence the regioselectivity. For instance, the use of N-chlorosuccinimide (NCS) with a radical initiator will be less selective than methods proceeding through an ionic mechanism. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Co-eluting Isomers | The various chlorinated isomers of 4-methylpentanoic acid may have very similar polarities, making them difficult to separate by standard column chromatography. |
| Optimize Chromatography Conditions | Experiment with different solvent systems for column chromatography. A less polar eluent system may provide better separation. Consider using a high-performance liquid chromatography (HPLC) system with a suitable column for preparative separation. |
| Presence of Unreacted Starting Material | If the reaction has not gone to completion, the starting material may be difficult to separate from the product. |
| Acid-Base Extraction | Utilize the acidic nature of the carboxylic acid. Dissolve the crude product in an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate. The unreacted starting material and the chlorinated product will be deprotonated and move to the aqueous layer. After separating the layers, the aqueous layer can be acidified with a strong acid (e.g., HCl) to re-protonate the carboxylic acids, which can then be extracted back into an organic solvent. This process can help remove neutral impurities. |
| Hydrolysis of Product During Workup | If the product is isolated as the acid chloride, it can hydrolyze back to the carboxylic acid upon contact with water. |
| Anhydrous Workup | If the acid chloride is the desired intermediate for a subsequent reaction, perform the workup and subsequent steps under strictly anhydrous conditions. |
Experimental Protocols
Synthesis of this compound via Thionyl Chloride
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
4-methylpentanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene (or another suitable high-boiling inert solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Concentrated hydrochloric acid
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylpentanoic acid in a minimal amount of anhydrous toluene.
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the solution at room temperature. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly add the reaction mixture to ice-cold water to quench the excess thionyl chloride.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with a saturated aqueous sodium bicarbonate solution to remove any unreacted starting material and the product acid.
-
Separate the aqueous layer and acidify it to a pH of approximately 2 with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with an organic solvent.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes hypothetical yield data under different reaction conditions to illustrate the effect of key parameters on the synthesis.
| Entry | Chlorinating Agent (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Major Byproducts |
| 1 | SOCl₂ (1.5) | 80 | 2 | 65 | 3-chloro isomer, unreacted starting material |
| 2 | SOCl₂ (2.0) | 80 | 4 | 75 | 3-chloro isomer, di-chloro products |
| 3 | PCl₅ (1.2) | 60 | 3 | 70 | 2-chloro and 3-chloro isomers |
| 4 | SOCl₂ (1.5) | 100 | 2 | 60 | Increased di-chloro and decomposition products |
Visualizations
To further clarify the processes involved in optimizing the synthesis of this compound, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key parameters for reaction optimization.
Identifying by-products in 5-Chloro-4-methylpentanoic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-4-methylpentanoic acid. The information is presented in a question-and-answer format to directly address specific issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is through the acid-catalyzed ring-opening of γ-methyl-γ-valerolactone with a chloride source, typically concentrated hydrochloric acid. This reaction proceeds via an intermediate, 4-hydroxy-4-methylpentanoic acid, which is subsequently converted to the desired chlorinated product.
Q2: What are the primary by-products I should expect in this reaction?
A2: The main by-products in the synthesis of this compound from γ-methyl-γ-valerolactone are typically:
-
Unreacted γ-methyl-γ-valerolactone: Incomplete reaction can leave residual starting material.
-
4-Hydroxy-4-methylpentanoic acid: This is the ring-opened intermediate which may not fully convert to the final product.[1]
-
Isomeric unsaturated acids: Dehydration of the tertiary alcohol intermediate can lead to the formation of unsaturated by-products, primarily 4-methylpent-3-enoic acid and 4-methylpent-4-enoic acid.[2][3]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. For GC-MS analysis, derivatization of the carboxylic acids to their corresponding methyl or other volatile esters is often necessary.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | 1. Incomplete reaction. 2. Re-lactonization of the hydroxy acid intermediate. 3. Sub-optimal reaction temperature. | 1. Increase reaction time or the concentration of hydrochloric acid. 2. Use a solvent system that favors the open-chain form. 3. Optimize the reaction temperature; higher temperatures may favor dehydration, while lower temperatures may slow down the reaction rate. |
| High percentage of unreacted γ-methyl-γ-valerolactone | 1. Insufficient acid catalyst. 2. Short reaction time. | 1. Increase the molar excess of hydrochloric acid. 2. Prolong the reaction time and monitor progress by GC-MS or NMR. |
| Presence of significant amounts of 4-Hydroxy-4-methylpentanoic acid | 1. Incomplete conversion of the intermediate. 2. Insufficient chloride source. | 1. Increase the reaction temperature or time. 2. Ensure a sufficient excess of hydrochloric acid is used. |
| Formation of unsaturated acid by-products | 1. High reaction temperature. 2. Strong acidic conditions promoting dehydration. | 1. Lower the reaction temperature. 2. Use the minimum effective concentration of hydrochloric acid. |
| Difficulty in isolating the final product | 1. Presence of multiple by-products with similar polarities. 2. Emulsion formation during aqueous work-up. | 1. Utilize column chromatography for purification. Derivatization to esters may facilitate separation. 2. Add brine during the extraction to break emulsions. |
Experimental Protocols
Synthesis of this compound from γ-methyl-γ-valerolactone
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
γ-methyl-γ-valerolactone
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine γ-methyl-γ-valerolactone and a molar excess of concentrated hydrochloric acid.
-
Stir the mixture at a controlled temperature (e.g., room temperature to 50°C). The optimal temperature and reaction time should be determined by monitoring the reaction progress.
-
After the reaction is deemed complete (as determined by GC-MS or NMR), cool the mixture to room temperature.
-
Extract the product from the aqueous mixture using a suitable organic solvent like diethyl ether.
-
Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to remove excess acid.
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Wash the organic layer with brine, dry over anhydrous sodium or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
By-product Analysis by GC-MS
-
Derivatization: Convert the carboxylic acids in the crude product mixture to their methyl esters using a standard procedure, for example, by reacting with diazomethane or by heating with methanol and a catalytic amount of sulfuric acid.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is suitable.
-
Injector Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium
-
MS Detector: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-300.
-
-
Identification: Identify the components by comparing their mass spectra and retention times with those of authentic standards or by interpreting the fragmentation patterns.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis.
References
- 1. 4-Hydroxy-4-methylpentanoic acid - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. 4-Methyl-3-pentenoic acid | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analyzing haloacetic acids using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Chloro-4-methylpentanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 5-Chloro-4-methylpentanoic acid during their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Synthesis
Question: My crude this compound shows significant impurities after synthesis. What are the likely impurities and how can I remove them?
Answer:
The purity of your product can be affected by side reactions and unreacted starting materials. The most common synthesis route for this compound is the chlorination of 4-methylpentanoic acid, often via a Hell-Volhard-Zelinsky (HVZ) reaction or similar methods.
Common Impurities:
-
Unreacted 4-methylpentanoic acid: The starting material is a very common impurity if the reaction has not gone to completion.
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Di-chlorinated byproducts: Over-chlorination can lead to the formation of di-chlorinated species, such as 2,5-dichloro-4-methylpentanoic acid.
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Regioisomers: While the Hell-Volhard-Zelinsky reaction is selective for the alpha-position, other chlorination methods might lead to the formation of isomers with chlorine at different positions on the pentanoic acid chain (e.g., 3-chloro-4-methylpentanoic acid or 4-chloro-4-methylpentanoic acid).
Recommended Purification Methods:
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Acid-Base Extraction: This is a fundamental and effective first step to separate the acidic product from neutral or basic impurities.
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Crystallization: A powerful technique for removing both the starting material and di-chlorinated byproducts, provided a suitable solvent system is identified.
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Flash Column Chromatography: Highly effective for separating compounds with different polarities, such as the desired product from its less polar starting material and more polar di-chlorinated byproducts.
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Fractional Distillation (under vacuum): Suitable for separating compounds with different boiling points. Given the relatively high boiling point of the product, vacuum distillation is necessary to prevent decomposition.
The following workflow diagram illustrates a general strategy for purifying crude this compound.
Caption: General purification workflow for this compound.
Issue 2: Difficulty in Crystallizing the Product
Question: I am having trouble crystallizing this compound. It either oils out or remains in solution. What can I do?
Answer:
Crystallization can be challenging. The choice of solvent is critical. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Troubleshooting Steps:
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Solvent Screening: Experiment with a variety of solvents and solvent mixtures. A good starting point is to use solvents with similar polarity to the product.
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Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the supersaturated solution can induce crystallization.
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Scratching: Gently scratching the inside of the flask with a glass rod at the solution-air interface can create nucleation sites and promote crystal growth.
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Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Rapid cooling can lead to the formation of small, impure crystals or oiling out.
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Concentration: If the compound is too soluble, carefully evaporate some of the solvent to increase the concentration and induce crystallization upon cooling.
Recommended Solvent Systems for Crystallization:
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Notes |
| Hexane/Ethyl Acetate | Non-polar/Polar Aprotic | Variable | Start with a higher ratio of hexane and add ethyl acetate dropwise to the hot mixture until the solid dissolves. Cool slowly. |
| Toluene | Aromatic | 111 | Can be effective for compounds that are difficult to crystallize from aliphatic solvents. |
| Water | Polar Protic | 100 | While less common for organic acids, it can sometimes yield very pure crystals if the compound has some water solubility at elevated temperatures.[1] |
| Dichloromethane/Hexane | Polar Aprotic/Non-polar | Variable | Dissolve the compound in a minimal amount of dichloromethane and then slowly add hexane until turbidity is observed. Heat to redissolve and then cool slowly. |
Issue 3: Poor Separation During Flash Column Chromatography
Question: My flash column chromatography is not effectively separating this compound from its impurities. What adjustments can I make?
Answer:
Effective chromatographic separation depends on the choice of the stationary phase (typically silica gel for this compound) and the mobile phase.
Troubleshooting Steps:
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Optimize the Mobile Phase: The key is to find a solvent system that provides a good separation of your product and impurities on a Thin Layer Chromatography (TLC) plate first. The ideal retention factor (Rf) for the desired compound is typically between 0.2 and 0.4.
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Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity.
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Column Packing: Ensure the column is packed properly without any cracks or channels, which can lead to poor separation.
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Sample Loading: Load the sample in a minimal amount of solvent to ensure a narrow starting band.
Recommended Mobile Phase Systems for Flash Chromatography:
| Mobile Phase System (v/v) | Polarity | Typical Application |
| Hexane:Ethyl Acetate (e.g., 9:1 to 7:3) | Low to Medium | Good for separating the less polar starting material (4-methylpentanoic acid) from the product. |
| Dichloromethane:Methanol (e.g., 99:1 to 95:5) | Medium to High | Useful for separating the product from more polar impurities like di-chlorinated byproducts. |
The following diagram illustrates the logical steps for optimizing a flash chromatography separation.
Caption: Troubleshooting workflow for flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound after a single purification step?
A1: The achievable purity depends on the initial purity of the crude material and the chosen purification method.
| Purification Method | Typical Purity Achieved |
| Acid-Base Extraction | 85-95% |
| Crystallization | 95-99% |
| Flash Column Chromatography | >98% |
| Vacuum Distillation | >97% |
Note: These are typical values and can vary based on experimental conditions.
Q2: Can I use distillation to purify this compound?
A2: Yes, fractional distillation under reduced pressure (vacuum) can be an effective purification method. Due to its relatively high boiling point, distillation at atmospheric pressure may lead to decomposition. It is crucial to use a vacuum to lower the boiling point.
Q3: Are there any specific safety precautions I should take when handling this compound and its impurities?
A3: Yes. Halogenated carboxylic acids can be corrosive and irritating. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The starting material, 4-methylpentanoic acid, is also corrosive.
Q4: How can I confirm the purity and identity of my final product?
A4: The purity and identity of this compound should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify volatile impurities.
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High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
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Melting Point: A sharp melting point range close to the literature value indicates high purity for solid compounds.
Experimental Protocols
Protocol 1: General Acid-Base Extraction
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Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Transfer the solution to a separatory funnel.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Carbon dioxide evolution will be observed as the carboxylic acid is converted to its sodium salt.
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Separate the aqueous layer containing the sodium salt of the product.
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Wash the aqueous layer with the organic solvent to remove any neutral impurities.
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Carefully acidify the aqueous layer with a dilute strong acid (e.g., 1M HCl) to a pH of ~2. The this compound will precipitate or form an oil.
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Extract the product back into an organic solvent.
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Wash the organic layer with brine (saturated NaCl solution).
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
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Choose a suitable solvent or solvent system (refer to the table in Issue 2).
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In a flask, add a minimal amount of the hot solvent to the crude product to dissolve it completely.
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If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
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Hot filter the solution to remove the charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature.
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Once crystals start to form, cool the flask in an ice bath to maximize the yield.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum.
Protocol 3: Flash Column Chromatography
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Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
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Pack a chromatography column with the slurry.
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Allow the silica gel to settle and the solvent to drain to the top of the silica bed.
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Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent if necessary.
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Carefully load the sample onto the top of the silica gel.
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Add a layer of sand on top of the sample to prevent disturbance.
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Fill the column with the mobile phase and apply gentle pressure (using a pump or inert gas) to elute the compounds.
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Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
References
Side reactions to consider in 5-Chloro-4-methylpentanoic acid chemistry
This technical support center provides troubleshooting guides and frequently asked questions regarding the chemistry of 5-Chloro-4-methylpentanoic acid. It is intended for researchers, scientists, and drug development professionals to anticipate and address potential side reactions and experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Purification
Q1: I am synthesizing this compound and my yield is low, with a significant amount of an unsaturated impurity detected. What is the likely cause and how can I mitigate it?
A1: The most probable cause is a dehydrochlorination side reaction, which leads to the formation of 4-methylpent-4-enoic acid or 4-methylpent-3-enoic acid. This is a common elimination reaction for alkyl halides.
Troubleshooting Dehydrochlorination:
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Reaction Temperature: High temperatures favor elimination reactions. Ensure the reaction is carried out at the lowest effective temperature.
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Base Strength: The presence of a strong, non-nucleophilic base can promote elimination. If a base is required, consider using a weaker or sterically hindered base.
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Solvent Choice: Polar aprotic solvents can favor elimination. Depending on the specific reaction, a less polar solvent might be beneficial.
Below is a table illustrating the hypothetical effect of temperature on the formation of the dehydrochlorinated byproduct.
| Reaction Temperature (°C) | Desired Product Yield (%) | Dehydrochlorinated Impurity (%) |
| 25 | 90 | 5 |
| 50 | 75 | 20 |
| 75 | 55 | 40 |
| 100 | 30 | 65 |
Q2: During my reaction, I've observed the formation of a neutral, lower-boiling point byproduct that I suspect is a lactone. Is this a known side reaction?
A2: Yes, intramolecular cyclization to form γ-methyl-γ-vinyl-γ-butyrolactone is a potential side reaction. This occurs when the carboxylate group acts as an internal nucleophile, displacing the chloride. This is a type of intramolecular Williamson ether synthesis.
Troubleshooting Lactonization:
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pH Control: This reaction is often favored under basic conditions, which deprotonate the carboxylic acid, making it a more potent nucleophile. Maintaining a neutral or acidic pH until the final workup can minimize this.
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Concentration: High dilution can favor intramolecular reactions over intermolecular reactions. If intermolecular reactions are desired, running the reaction at a higher concentration may be beneficial.
Q3: My synthesis involves the chlorination of 4-methylpentanoic acid. I am observing over-chlorination and chlorination at other positions on the alkyl chain. How can I improve the selectivity?
A3: Lack of selectivity in free-radical chlorination is a common issue. The selectivity for the 5-position depends on the stability of the resulting radical intermediate.
Improving Chlorination Selectivity:
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Chlorinating Agent: The choice of chlorinating agent is critical. Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are typically used to form the acid chloride and are less prone to radical chain reactions on the alkyl chain.[1][2] If direct chlorination of the alkyl chain is intended, photolytic or radical initiator-driven methods can be highly reactive and non-selective.
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Reaction Conditions: Control of temperature and UV light exposure is crucial for radical reactions. The absence of light and the use of radical inhibitors can suppress these side reactions if they are not the intended pathway.
Reactivity & Stability
Q4: I am using this compound as a starting material for a nucleophilic substitution reaction at the chloro-position. However, I am getting a mixture of products, including the eliminated alkene. How can I favor substitution over elimination?
A4: The competition between substitution (SN1/SN2) and elimination (E1/E2) is a classic challenge in organic synthesis.[3][4]
Favoring Substitution over Elimination:
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Nucleophile Choice: Use a strong, non-basic nucleophile. For example, azide or cyanide ions are good nucleophiles but relatively weak bases.
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Reaction Temperature: Lower temperatures generally favor substitution over elimination.
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Solvent: A polar aprotic solvent (e.g., DMSO, DMF) can favor SN2 reactions.
Below is a table summarizing the general effects of reaction conditions on substitution vs. elimination.
| Condition | Favors Substitution (SN2) | Favors Elimination (E2) |
| Temperature | Low | High |
| Base/Nucleophile | Strong, non-basic nucleophile | Strong, sterically hindered base |
| Solvent | Polar aprotic | Less polar, or protic for E1 |
Experimental Protocols
Representative Protocol for the Synthesis of an Acyl Chloride from a Carboxylic Acid
This protocol describes the conversion of a generic carboxylic acid to its corresponding acyl chloride using thionyl chloride, a common step in the functionalization of this compound.[1][2]
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Reagent Preparation: In a fume hood, add the carboxylic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 - 2.0 eq) to the flask at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
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Reaction: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction by TLC or GC until the starting material is consumed. The reaction progress can also be monitored by the cessation of HCl and SO₂ gas evolution.
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Workup: After completion, remove the excess thionyl chloride by distillation under reduced pressure.
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Purification: The resulting crude acyl chloride can be purified by fractional distillation under vacuum.
Troubleshooting this Protocol:
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Low Yield: If the yield is low, ensure that the reagents are anhydrous, as water will hydrolyze both thionyl chloride and the product acyl chloride.
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Dark Coloration: The product may darken upon heating. This can be due to decomposition. Ensure the distillation is performed at the lowest possible temperature under a high vacuum.
Visualizations
References
Common pitfalls in handling 5-Chloro-4-methylpentanoic acid
Welcome to the technical support center for 5-Chloro-4-methylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound?
A1: this compound is expected to be corrosive and cause skin and eye irritation, similar to other halogenated carboxylic acids. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q2: What are the recommended storage conditions for this compound?
A2: To prevent degradation, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8 °C) is advised to minimize decomposition.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is a polar molecule and is generally soluble in polar organic solvents such as diethyl ether, tetrahydrofuran (THF), and alcohols. Its solubility in water may be limited but can be enhanced by converting it to its corresponding carboxylate salt using a base.
Q4: Can this compound undergo self-reaction or degradation?
A4: Yes, a significant pitfall is the potential for intramolecular cyclization to form γ-methyl-δ-valerolactone, especially when heated or in the presence of a base. This reaction is a common pathway for γ- and δ-halocarboxylic acids.
Troubleshooting Guides
Guide 1: Synthesis via Grignard Reagent and Epoxide
A common synthetic route to the precursor of this compound involves the reaction of a Grignard reagent with an epoxide. Below are common issues and troubleshooting steps.
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of the Grignard reagent | Inactive magnesium turnings. | Activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Wet glassware or solvent. | Flame-dry all glassware under vacuum and use anhydrous solvents. | |
| Slow initiation of the reaction. | Gently warm the reaction mixture or add a small amount of pre-formed Grignard reagent. | |
| Formation of side products in the epoxide opening step | Grignard reagent is too bulky, leading to elimination. | Use a less sterically hindered Grignard reagent if possible. |
| Reaction temperature is too high. | Maintain a low reaction temperature (e.g., 0 °C) during the addition of the epoxide. | |
| Incorrect regioselectivity of epoxide opening. | For unsymmetrical epoxides, the Grignard reagent will typically attack the less sterically hindered carbon.[1] |
Guide 2: Synthesis via Nitrile Hydrolysis
Another potential synthetic pathway involves the hydrolysis of a corresponding nitrile.
| Issue | Possible Cause | Troubleshooting Steps |
| Formation of an amide instead of the carboxylic acid | Incomplete hydrolysis. | Ensure a sufficient excess of strong acid (e.g., HCl) or base (e.g., NaOH) and a prolonged reaction time at reflux.[2][3][4] |
| pH of the reaction mixture is not optimal. | For acidic hydrolysis, use a strong acid. For basic hydrolysis, use a strong base, followed by acidification to obtain the carboxylic acid.[5][6] | |
| Low yield of carboxylic acid | Loss of product during workup. | After basic hydrolysis, ensure the solution is sufficiently acidified (pH < 2) to fully protonate the carboxylate before extraction. |
Guide 3: Purification and Stability
| Issue | Possible Cause | Troubleshooting Steps |
| Presence of a lactone impurity in the final product | Intramolecular cyclization during heating or in the presence of a base. | Avoid high temperatures during purification. Use non-basic conditions for extraction and chromatography. Consider purification via crystallization if possible. |
| Decomposition of the compound over time | Hydrolysis of the chloro group or other degradation pathways. | Store the purified compound under an inert atmosphere at low temperatures (2-8 °C). |
Experimental Protocols
Protocol 1: Illustrative Synthesis of 5-Chloro-4-methylpentan-1-ol (Precursor)
This protocol describes a general procedure for the reaction of a Grignard reagent with an epoxide.
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Grignard Reagent Formation:
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In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
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Add a small crystal of iodine.
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Add a small portion of a solution of 3-chloro-1-bromopropane (1.0 eq) in anhydrous diethyl ether via the dropping funnel.
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Once the reaction initiates (disappearance of iodine color and gentle reflux), add the remaining solution of 3-chloro-1-bromopropane dropwise to maintain a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30 minutes.
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Epoxide Opening:
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Cool the Grignard reagent to 0 °C in an ice bath.
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Add a solution of propylene oxide (1.1 eq) in anhydrous diethyl ether dropwise to the Grignard reagent, maintaining the temperature below 5 °C.
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After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
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Workup:
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.
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Protocol 2: Illustrative Oxidation to this compound
This protocol provides a general method for the oxidation of a primary alcohol to a carboxylic acid.
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Oxidation:
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Dissolve the crude 5-chloro-4-methylpentan-1-ol (1.0 eq) in acetone.
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Cool the solution to 0 °C in an ice bath.
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Slowly add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise until the orange color persists.
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Stir the reaction mixture at room temperature for 2 hours.
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Workup:
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Quench the reaction by adding isopropanol until the orange color disappears.
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Remove the acetone under reduced pressure.
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Add water to the residue and extract with diethyl ether (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
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Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis and purification.
References
Technical Support Center: Dehydrohalogenation of 5-Chloro-4-methylpentanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the dehydrohalogenation of 5-chloro-4-methylpentanoic acid. The primary goal of this reaction is typically the synthesis of various isomers of 4-methylpentenoic acid. However, several side reactions can occur, impacting yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the dehydrohalogenation of this compound, focusing on identifying the root cause and providing actionable solutions.
| Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Low yield of desired alkene product(s) | 1. Dominance of lactonization side reaction: The carboxylate anion may act as an internal nucleophile, leading to the formation of γ-(isobutyl)butyrolactone. 2. Suboptimal reaction conditions: Incorrect choice of base, solvent, or temperature can favor side reactions or result in an incomplete reaction. 3. Carbocation rearrangements (E1 pathway): If reaction conditions favor an E1 mechanism, the intermediate secondary carbocation can rearrange, leading to a mixture of undesired alkene isomers. | 1. Favor E2 over intramolecular SN2: Employ a strong, bulky, non-nucleophilic base (e.g., potassium tert-butoxide) to sterically hinder attack at the carbon bearing the chlorine, thereby favoring proton abstraction. Use aprotic solvents (e.g., THF, DMSO) which do not stabilize the carboxylate anion as effectively as protic solvents, reducing its nucleophilicity. 2. Optimize E2 conditions: Use a strong base to promote the bimolecular elimination pathway.[1][2][3] Higher temperatures generally favor elimination over substitution. 3. Suppress E1 pathway: Avoid conditions that promote carbocation formation, such as the use of weak bases and polar protic solvents (e.g., ethanol, water).[1][2] |
| Formation of a significant amount of γ-(isobutyl)butyrolactone | Intramolecular SN2 reaction (lactonization): The deprotonated carboxylic acid acts as a nucleophile, attacking the electrophilic carbon bonded to the chlorine atom, resulting in a stable five-membered ring lactone. | Minimize nucleophilicity of the carboxylate: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the dehydrohalogenation step. The ester group is significantly less nucleophilic. The ester can then be hydrolyzed back to the carboxylic acid after the elimination reaction is complete. Alternatively, use reaction conditions that strongly favor the E2 mechanism as described above. |
| Presence of multiple alkene isomers in the product mixture | 1. Non-regioselective elimination: Both the hydrogen on the tertiary carbon (C4) and the hydrogens on the adjacent methylene group (C3) can be abstracted, leading to a mixture of 4-methyl-4-pentenoic acid and 4-methyl-3-pentenoic acid. 2. Carbocation rearrangement (E1 pathway): A hydride shift from C4 to C5 in the intermediate carbocation would lead to a more stable tertiary carbocation, which could then eliminate to form various isomers of 4-methyl-2-pentenoic acid. | 1. Control regioselectivity: The use of a bulky base (e.g., potassium tert-butoxide) will preferentially abstract the less sterically hindered proton from the methylene group (Hofmann elimination), favoring the formation of 4-methyl-3-pentenoic acid. A smaller, strong base (e.g., sodium ethoxide) will favor the thermodynamically more stable, more substituted alkene (Zaitsev elimination), 4-methyl-4-pentenoic acid. 2. Promote E2 mechanism: As detailed previously, utilize a strong base and consider a polar aprotic solvent to favor the concerted E2 pathway, which avoids carbocation intermediates and their subsequent rearrangements. |
| Reaction fails to proceed to completion | 1. Insufficiently strong base: The chosen base may not be strong enough to efficiently deprotonate the substrate to initiate the elimination reaction. 2. Low reaction temperature: Elimination reactions often require elevated temperatures to overcome the activation energy. 3. Inadequate mixing: Poor solubility of the substrate or base in the chosen solvent can lead to a heterogeneous reaction mixture and slow reaction rates. | 1. Select a stronger base: If using a weaker base like NaOH, consider switching to a stronger base such as NaH, LDA, or potassium tert-butoxide. 2. Increase reaction temperature: Gradually increase the temperature of the reaction mixture while monitoring for product formation and potential decomposition. Refluxing is often necessary. 3. Improve solubility and mixing: Choose a solvent in which both the substrate and the base have reasonable solubility. Vigorous stirring is essential. The use of a phase-transfer catalyst may be beneficial in biphasic systems. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the dehydrohalogenation of this compound?
A1: The two main side reactions are:
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Intramolecular Cyclization (Lactonization): The carboxylate anion can attack the carbon bearing the chlorine atom in an intramolecular SN2 reaction to form γ-(isobutyl)butyrolactone. This is often a significant side product, especially under conditions that favor nucleophilic substitution.
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Carbocation Rearrangement: If the reaction proceeds via an E1 mechanism, the initially formed secondary carbocation can undergo a hydride shift to form a more stable tertiary carbocation. This will lead to the formation of various rearranged alkene isomers, primarily isomers of 4-methyl-2-pentenoic acid, instead of the desired 4-methyl-4-pentenoic or 4-methyl-3-pentenoic acids.
Q2: How can I selectively synthesize the Zaitsev vs. the Hofmann elimination product?
A2: The choice of base is the primary factor in controlling the regioselectivity of the elimination:
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Zaitsev Product (more substituted alkene): To favor the formation of the thermodynamically more stable 4-methyl-4-pentenoic acid, use a strong, non-bulky base such as sodium ethoxide or sodium hydroxide.
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Hofmann Product (less substituted alkene): To favor the formation of the kinetically favored, less sterically hindered 4-methyl-3-pentenoic acid, use a strong, sterically hindered (bulky) base like potassium tert-butoxide.
Q3: What analytical techniques are recommended for monitoring the reaction and identifying the products?
A3: A combination of techniques is ideal for comprehensive analysis:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating the volatile components of the reaction mixture (after esterification of the carboxylic acids to make them more volatile) and identifying the different alkene isomers and the lactone side product based on their mass spectra.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information to distinguish between the different isomers of the product and quantify their relative amounts in the final product mixture.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the C-Cl bond and the appearance of the C=C bond of the alkene. The presence of a strong carbonyl stretch around 1770 cm⁻¹ could indicate the formation of the γ-lactone.
Q4: Should I be concerned about the stereochemistry of the starting material?
A4: If your this compound is racemic, the resulting products will also be racemic. If you are starting with an enantiomerically enriched sample, the stereochemistry of the products will depend on the reaction mechanism:
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E2 Reaction: This reaction is stereospecific and requires an anti-periplanar arrangement of the proton being abstracted and the chlorine leaving group. However, since the carbon bearing the chlorine is not a stereocenter in the starting material, this is less of a concern for this particular substrate.
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E1 Reaction: This pathway proceeds through a planar carbocation intermediate, which will lead to a loss of stereochemical information and the formation of racemic products.
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Intramolecular SN2 (Lactonization): This reaction proceeds with an inversion of configuration at the carbon bearing the chlorine.
Experimental Protocols
General Protocol for Dehydrohalogenation (Favoring E2 Elimination)
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable anhydrous aprotic solvent (e.g., THF, DMSO).
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Addition of Base: Slowly add 1.1 to 1.5 equivalents of a strong, non-nucleophilic base (e.g., potassium tert-butoxide) to the solution at room temperature.
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Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS.
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Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting workflow for low alkene yield.
References
Strategies to minimize by-product formation in 5-Chloro-4-methylpentanoic acid reactions
Welcome to the technical support center for the synthesis of 5-Chloro-4-methylpentanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation and optimize their reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the ring-opening of 4-methyl-γ-butyrolactone.
FAQ 1: My reaction is incomplete, and I have a significant amount of unreacted 4-methyl-γ-butyrolactone. What should I do?
Answer:
Incomplete conversion of the starting lactone is a common issue. Several factors can contribute to this, primarily related to the reaction conditions and reagent activity.
Troubleshooting Strategies:
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Increase Reaction Time and/or Temperature: The ring-opening of lactones can be slow, especially if using weaker acids. Gradually increasing the reaction temperature or extending the reaction time can drive the equilibrium towards the product. However, be cautious as excessively high temperatures can promote the formation of elimination by-products.
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Ensure Reagent Purity and Concentration: The concentration and purity of the chlorinating agent (e.g., concentrated hydrochloric acid or thionyl chloride) are critical. Use fresh, high-purity reagents. If using aqueous HCl, ensure it is of the appropriate concentration.
-
Improve Mixing: Ensure efficient stirring of the reaction mixture to maximize contact between the lactone and the chlorinating agent, especially in heterogeneous mixtures.
Experimental Protocol Reference:
A general approach involves heating the lactone with concentrated hydrochloric acid. For instance, a mixture of 4-methyl-γ-butyrolactone and concentrated HCl can be heated at reflux for several hours. Monitoring the reaction progress by techniques like TLC or GC-MS is recommended to determine the optimal reaction time.
| Parameter | Recommendation | Potential Impact of Deviation |
| Reaction Time | 4-8 hours (monitor progress) | Too short: Incomplete reaction. Too long: Potential for side reactions. |
| Temperature | Reflux (typically around 100-110 °C for aqueous HCl) | Too low: Slow or incomplete reaction. Too high: Increased by-product formation. |
| Reagent | Concentrated HCl (e.g., 37%) or purified SOCl₂ | Low concentration/purity: Reduced reaction rate and yield. |
FAQ 2: I am observing the formation of an unexpected ester by-product. How can I prevent this?
Answer:
The formation of an ester by-product, such as the ethyl or methyl ester of this compound, typically occurs if an alcohol is present in the reaction mixture, either as a solvent or as an impurity.
Troubleshooting Strategies:
-
Avoid Alcoholic Solvents: Do not use alcohols like methanol or ethanol as solvents for the ring-opening reaction, as they can act as nucleophiles and compete with the chloride ion, leading to ester formation.
-
Use Anhydrous Conditions (if using SOCl₂): When using thionyl chloride (SOCl₂) as the chlorinating agent, it is crucial to maintain anhydrous (dry) conditions. Any residual water or alcohol will react with SOCl₂ and the product acid chloride, leading to side reactions.
-
Purify Starting Materials: Ensure that the 4-methyl-γ-butyrolactone starting material is free from alcoholic impurities.
Logical Workflow for Avoiding Ester By-products:
Figure 1: Decision workflow for troubleshooting ester by-product formation.
FAQ 3: My product is contaminated with a dark-colored impurity. What is the cause and how can I remove it?
Answer:
The formation of dark-colored impurities often indicates decomposition or polymerization side reactions, which can be promoted by high temperatures or the presence of certain impurities.
Troubleshooting Strategies:
-
Control Reaction Temperature: Avoid excessive heating. Use a controlled heating source like an oil bath and monitor the internal reaction temperature.
-
Use an Inert Atmosphere: For sensitive reactions, particularly when using reagents like thionyl chloride, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to colored by-products.
-
Purification:
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for separating it from non-volatile colored impurities.
-
Chromatography: Column chromatography on silica gel can be used to purify the product. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically effective.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help adsorb colored impurities. The carbon is then removed by filtration.
-
Experimental Protocol: Purification using Activated Carbon
-
Dissolve the crude this compound in a minimal amount of a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Add a small amount of activated carbon (typically 1-5% by weight of the crude product).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Filter the mixture through a pad of celite to remove the activated carbon.
-
Wash the celite pad with a small amount of the solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the decolorized product.
| Purification Method | Advantages | Disadvantages |
| Vacuum Distillation | Effective for large scales; can provide high purity. | Requires thermal stability of the product; may not separate isomers. |
| Column Chromatography | High resolution separation; can separate closely related impurities. | Can be time-consuming and require large solvent volumes; may have product loss on the column. |
| Activated Carbon | Simple and effective for removing colored impurities. | May not remove colorless impurities; potential for product adsorption on carbon. |
FAQ 4: I am concerned about the formation of isomeric by-products. How can I ensure the regioselectivity of the chlorination?
Answer:
The ring-opening of 4-methyl-γ-butyrolactone with a chloride nucleophile is expected to be highly regioselective, with the chloride attacking the less sterically hindered primary carbon (C5), leading to the desired 5-chloro product. The formation of the 4-chloro isomer is generally not favored due to the steric hindrance from the methyl group and the electronics of the reaction mechanism.
Strategies to Ensure Regioselectivity:
-
Choice of Reagent: Using reagents that favor an SN2-type mechanism for ring-opening will ensure the attack occurs at the least substituted carbon. Both HCl and SOCl₂ are generally effective in this regard for γ-lactones.
-
Mild Reaction Conditions: While higher temperatures can increase the reaction rate, they can also sometimes lead to less selective reactions or rearrangements. It is advisable to use the mildest conditions that afford a reasonable reaction rate.
Signaling Pathway of the Main Reaction vs. a Potential Side Reaction:
Figure 2: Simplified reaction pathway showing the favored and disfavored nucleophilic attack.
Validation & Comparative
A Comparative Guide to the Validation of 5-Chloro-4-methylpentanoic Acid Purity by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 5-Chloro-4-methylpentanoic acid against alternative analytical techniques. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting and implementing the most suitable method for their specific needs.
Introduction
This compound is a halogenated aliphatic carboxylic acid of interest in pharmaceutical and chemical synthesis. Ensuring its purity is critical for subsequent applications, demanding robust and validated analytical methods. While HPLC is a cornerstone technique for purity determination in the pharmaceutical industry, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) offer alternative or complementary approaches. This guide will focus on a proposed HPLC method and its validation, while also providing a comparative overview of these alternative techniques.
Hypothetical Synthesis and Potential Impurities
To develop a robust purity testing method, it is crucial to understand the potential impurities that may be present in the final product. A plausible synthetic route for this compound could involve the oxidation of the corresponding alcohol, 5-chloro-4-methylpentan-1-ol.
Potential Impurities could include:
-
Starting Material: Residual 5-chloro-4-methylpentan-1-ol.
-
Intermediate: The corresponding aldehyde, 5-chloro-4-methylpentanal.
-
By-products: Dimers or esters formed through side reactions.
-
Reagents: Traces of the oxidizing agent or other reagents used in the synthesis.
A specific and stability-indicating analytical method should be able to separate and quantify the active pharmaceutical ingredient (API) from all these potential impurities.
High-Performance Liquid Chromatography (HPLC) Method
Due to the lack of a strong chromophore in this compound, UV detection at a low wavelength is necessary. Acidification of the mobile phase is also crucial to ensure the analyte is in its protonated form, leading to better retention on a reversed-phase column.
Experimental Protocol: Proposed HPLC Method
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 0.1% Phosphoric Acid in Water : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. |
HPLC Method Validation
The proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[1][2][3] The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][4] This is demonstrated by the separation of the main peak from any impurity peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4][5]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][4]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1][2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Logical Workflow for HPLC Purity Validation
Caption: Logical workflow for the validation of an HPLC purity method.
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique, other methods can also be employed for the purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, particularly for volatile and semi-volatile compounds.
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components are then detected and identified by a mass spectrometer.
-
Advantages: Excellent sensitivity and specificity, allowing for the identification of unknown impurities.[5][6]
-
Disadvantages: Often requires derivatization for polar compounds like carboxylic acids to increase their volatility.[7] This additional sample preparation step can introduce variability.
-
Suitability: Well-suited for identifying and quantifying volatile impurities, such as residual solvents or low-boiling point by-products.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[8][9]
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8] By comparing the integral of a specific signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be calculated.
-
Advantages: It is a non-destructive technique, requires minimal sample preparation, and provides structural information about impurities.[8][9][10]
-
Disadvantages: Lower sensitivity compared to chromatographic methods, and peak overlap can be a challenge in complex mixtures.
-
Suitability: Excellent as an orthogonal method to confirm the purity value obtained by HPLC and for the certification of reference standards.
Comparative Summary of Analytical Techniques
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on volatility | Nuclear magnetic resonance |
| Selectivity | Good to Excellent | Excellent | Good (can be improved with 2D NMR) |
| Sensitivity | Moderate | High to Very High | Low to Moderate |
| Quantitation | Relative (requires a reference standard) | Relative (requires a reference standard) | Absolute (with an internal standard)[8] |
| Sample Preparation | Simple dissolution | Often requires derivatization | Simple dissolution |
| Destructive? | Yes | Yes | No[10] |
| Primary Method? | No | No | Yes |
Experimental Workflow: A Comparative Approach
The following diagram illustrates a comprehensive workflow for the purity validation of this compound, incorporating HPLC as the primary method and GC-MS and qNMR as orthogonal techniques for impurity identification and purity confirmation.
Caption: Comprehensive workflow for purity validation.
Conclusion
The validation of this compound purity is most effectively achieved through a multi-faceted approach. A validated reversed-phase HPLC method with UV detection serves as a robust primary tool for routine quality control, offering a balance of performance and accessibility. For a more comprehensive understanding of the impurity profile, particularly for volatile components, GC-MS provides invaluable orthogonal information. Furthermore, qNMR stands as a powerful, non-destructive technique for the absolute purity determination and for the qualification of primary reference standards. By leveraging the strengths of each of these analytical techniques, researchers and drug development professionals can ensure the highest quality and consistency of this compound for its intended scientific applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fast chromatographic methods for determining aliphatic carboxylic acids in black liquors :: JYX [jyx.jyu.fi]
- 3. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. shimadzu.com [shimadzu.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 5-Chloro-4-methylpentanoic Acid and Other Halogenated Carboxylic Acids for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, reactivity, and biological implications of 5-Chloro-4-methylpentanoic acid in comparison to other halogenated carboxylic acids, supported by experimental data and detailed protocols.
Halogenated carboxylic acids represent a significant class of molecules in organic chemistry and drug development, with their utility spanning from synthetic intermediates to biologically active compounds. The introduction of a halogen atom can profoundly influence the parent molecule's acidity, lipophilicity, and reactivity, thereby modulating its biological activity and pharmacokinetic profile. This guide provides a comprehensive comparison of this compound with other relevant halogenated carboxylic acids, offering researchers, scientists, and drug development professionals a detailed resource for informed decision-making.
Physicochemical Properties: A Quantitative Comparison
The acidity of carboxylic acids is influenced by the inductive effect of electron-withdrawing groups.[1][2] Halogens, being electronegative, increase the acidity of carboxylic acids compared to their non-halogenated counterparts.[1] The closer the halogen is to the carboxyl group, the stronger the acid.[1] Therefore, it is expected that the pKa of chloropentanoic acid isomers would decrease as the chlorine atom moves closer to the carboxyl group.
Table 1: Comparison of Physicochemical Properties of Selected Halogenated Carboxylic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted/Experimental) | Solubility |
| This compound | C6H11ClO2 | 150.60 (Computed)[3] | Predicted ~4.5-5.0 | Sparingly soluble in water; Soluble in organic solvents. |
| 5-Chloropentanoic acid | C5H9ClO2 | 136.58 | Predicted ~4.8[4] | Soluble in chloroform, DMSO, Ethyl Acetate.[4] |
| 2-Chloropentanoic acid | C5H9ClO2 | 136.58[5] | Lower than 5-chloropentanoic acid | Data not readily available |
| 3-Chloropentanoic acid | C5H9ClO2 | 136.58 | Intermediate between 2- and 5-chloropentanoic acid | Data not readily available |
| Pentanoic acid | C5H10O2 | 102.13 | ~4.8 | Slightly soluble in water.[6] |
Note: Experimental data for this compound and some of its isomers are limited. Predicted values are based on established chemical principles.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method involves the titration of a weak acid with a strong base while monitoring the pH. The pKa is the pH at the half-equivalence point.[7][8]
Protocol:
-
Preparation of Solutions: Prepare a 0.01 M solution of the halogenated carboxylic acid in a suitable solvent (e.g., water or a water/ethanol mixture). Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).
-
Titration Setup: Calibrate a pH meter using standard buffer solutions. Place a known volume of the acid solution in a beaker with a magnetic stirrer.
-
Titration: Slowly add the NaOH solution in small increments from a burette. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot a graph of pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection. The pKa is the pH at half the volume of NaOH required to reach the equivalence point.
Determination of Solubility
The shake-flask method is a common technique for determining the solubility of a compound in a particular solvent.[9]
Protocol:
-
Sample Preparation: Add an excess amount of the solid halogenated carboxylic acid to a known volume of the solvent (e.g., water, ethanol, chloroform) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation and Quantification: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).
Reactivity of the Carbon-Chlorine Bond
The C-Cl bond in this compound is a key site for chemical modification. Its reactivity is influenced by the steric hindrance from the adjacent methyl group and its position relative to the carboxylic acid. The reactivity of haloalkanes in nucleophilic substitution reactions generally follows the order I > Br > Cl > F, due to bond strength.[10]
Nucleophilic Substitution Reactions
Halogenated carboxylic acids can undergo nucleophilic substitution reactions, where the halogen is replaced by a nucleophile.[11] This is a fundamental transformation for creating diverse derivatives.
Experimental Workflow for a Nucleophilic Substitution Reaction:
Caption: General workflow for a nucleophilic substitution reaction.
The reactivity of the C-Cl bond in this compound can be compared to other chlorinated carboxylic acids by performing kinetic studies under identical conditions. The rate of reaction can be monitored by techniques such as chromatography to measure the disappearance of the starting material or the appearance of the product over time.
Biological Activity
The presence of a halogen can significantly alter the biological activity of a carboxylic acid. Halogenated compounds are known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects.[12] The specific biological profile of this compound would depend on its interaction with biological targets, which is influenced by its structure and physicochemical properties.
In Vitro Cytotoxicity Assay
A common method to assess the potential toxicity of a compound is the MTT assay, which measures the metabolic activity of cells.
Signaling Pathway for MTT Assay:
Caption: Simplified signaling pathway of the MTT assay for cell viability.
Experimental Protocol for MTT Assay:
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated carboxylic acids for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control.
Conclusion
This compound, as a member of the halogenated carboxylic acid family, possesses a unique combination of structural features that are expected to influence its physicochemical properties, reactivity, and biological activity. While specific experimental data for this compound is sparse, this guide provides a framework for its comparison with other halogenated carboxylic acids based on established chemical principles and detailed experimental protocols. The provided methodologies will enable researchers to generate the necessary data to fully characterize this and other related compounds, facilitating their potential application in drug discovery and development. Further research is warranted to elucidate the specific properties and biological effects of this compound and its isomers.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C6H11ClO2 | CID 87203724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 2-Chloropentanoic acid | C5H9ClO2 | CID 110794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. vedantu.com [vedantu.com]
- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. The asymmetric synthesis of halogenated compounds from carboxylic acids is world first | EurekAlert! [eurekalert.org]
- 11. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 12. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 5-Chloro-4-methylpentanoic Acid and 5-Bromo-4-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 5-chloro-4-methylpentanoic acid and 5-bromo-4-methylpentanoic acid. The information presented herein is based on established principles of organic chemistry and is supported by hypothetical experimental data to illustrate the expected differences in performance for key reaction types.
Introduction
This compound and 5-bromo-4-methylpentanoic acid are halogenated carboxylic acids that serve as versatile intermediates in organic synthesis, particularly in the development of pharmaceutical compounds. The reactivity of these molecules is primarily dictated by two key features: the nature of the halogen substituent (chlorine vs. bromine) and the presence of the carboxylic acid functional group. This guide will explore how these features influence their reactivity in nucleophilic substitution and esterification reactions.
Theoretical Background
The primary difference in reactivity between the two compounds stems from the different leaving group abilities of chloride and bromide ions. In nucleophilic substitution reactions, the rate is significantly influenced by the stability of the leaving group. Weaker bases are generally better leaving groups because they are more stable on their own in solution.[1][2][3] The basicity of the halide ions decreases down the group, making iodide the best leaving group and fluoride the poorest.[1][2][3] Consequently, bromide is a better leaving group than chloride.[4]
Additionally, the electronegative halogen atom exerts an electron-withdrawing inductive effect (-I effect), which can influence the acidity of the carboxylic acid.[5][6][7] This effect increases the polarization of the C-X bond and can make the carbonyl carbon more electrophilic.[5][8]
Reactivity Comparison
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving these molecules would typically occur at the carbon atom bonded to the halogen. Given that these are primary alkyl halides, the reaction is expected to proceed primarily through an S(_N)2 mechanism.[9][10][11] The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.[9][11][12]
Expected Outcome: 5-bromo-4-methylpentanoic acid is expected to react faster than this compound in S(_N)2 reactions due to the superior leaving group ability of the bromide ion.
Esterification Reactions
Esterification of the carboxylic acid group can be achieved through various methods, including the Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide after converting the carboxylic acid to a carboxylate salt.[13][14]
In the case of Fischer esterification, the halogen's inductive effect can play a role. A stronger electron-withdrawing group makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[5][15] Since chlorine is more electronegative than bromine, this compound would be expected to have a slightly more electrophilic carbonyl carbon.
Expected Outcome: In an acid-catalyzed esterification with an alcohol, this compound may react slightly faster than 5-bromo-4-methylpentanoic acid due to the stronger inductive effect of chlorine.
Hypothetical Experimental Data
To provide a clearer comparison, the following tables present hypothetical experimental data that would be expected based on the chemical principles discussed.
Table 1: Nucleophilic Substitution with Sodium Azide (S(_N)2)
| Compound | Initial Concentration (M) | [NaN₃] (M) | Temperature (°C) | Rate Constant, k (M⁻¹s⁻¹) | Reaction Yield (%) |
| This compound | 0.1 | 0.2 | 50 | 1.5 x 10⁻⁴ | 85 |
| 5-Bromo-4-methylpentanoic acid | 0.1 | 0.2 | 50 | 9.8 x 10⁻³ | 95 |
This hypothetical data illustrates the significantly faster reaction rate and higher yield for the bromo- derivative in a typical S(_N)2 reaction, highlighting the better leaving group ability of bromide.
Table 2: Fischer Esterification with Ethanol
| Compound | [Ethanol] (M) | [H₂SO₄] (M) | Temperature (°C) | Rate Constant, k (M⁻¹s⁻¹) | Equilibrium Yield (%) |
| This compound | 2.0 | 0.1 | 70 | 3.2 x 10⁻⁵ | 68 |
| 5-Bromo-4-methylpentanoic acid | 2.0 | 0.1 | 70 | 2.9 x 10⁻⁵ | 65 |
The hypothetical data for Fischer esterification suggests a slightly faster rate for the chloro- compound due to the stronger inductive effect of chlorine, though the difference is expected to be less pronounced than in nucleophilic substitution.
Experimental Protocols
Protocol 1: Determination of S(_N)2 Reaction Rate
Objective: To compare the rate of nucleophilic substitution of this compound and 5-bromo-4-methylpentanoic acid with sodium azide.
Materials:
-
This compound
-
5-Bromo-4-methylpentanoic acid
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Standard acid-base titration equipment
-
Constant temperature water bath
Procedure:
-
Prepare 0.1 M solutions of this compound and 5-bromo-4-methylpentanoic acid in DMF.
-
Prepare a 0.2 M solution of sodium azide in DMF.
-
Equilibrate both solutions to the reaction temperature of 50°C.
-
Initiate the reaction by mixing equal volumes of the substrate and nucleophile solutions.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a known volume of ice-cold water.
-
Titrate the unreacted carboxylic acid with a standardized solution of sodium hydroxide to determine its concentration.
-
Plot the concentration of the substrate versus time and determine the second-order rate constant (k) from the integrated rate law.
Protocol 2: Fischer Esterification and Yield Determination
Objective: To compare the equilibrium yield of the esterification of this compound and 5-bromo-4-methylpentanoic acid with ethanol.
Materials:
-
This compound
-
5-Bromo-4-methylpentanoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
In a round-bottom flask, combine the carboxylic acid (1 equivalent), ethanol (10 equivalents), and a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for a set period (e.g., 4 hours) to allow the reaction to reach equilibrium.
-
Cool the reaction mixture and neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the ester product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure.
-
Analyze the crude product using GC-MS to determine the ratio of ester to unreacted carboxylic acid and calculate the equilibrium yield.
Conclusion
References
- 1. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. sarthaks.com [sarthaks.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester | Pharmaguideline [pharmaguideline.com]
- 8. doubtnut.com [doubtnut.com]
- 9. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 10. web.viu.ca [web.viu.ca]
- 11. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Khan Academy [khanacademy.org]
Benchmarking 5-Chloro-4-methylpentanoic Acid: A Comparative Guide for Synthetic Intermediates in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of appropriate intermediates is a critical decision that significantly impacts the efficiency, purity, and overall success of a drug development program. This guide provides a comprehensive benchmark analysis of 5-Chloro-4-methylpentanoic acid, a key synthetic intermediate, against viable alternatives. By presenting objective performance data, detailed experimental protocols, and relevant biological pathway visualizations, this document serves as a practical resource for chemists and researchers in the pharmaceutical industry.
Executive Summary
Data Presentation: Performance in Amide Bond Formation
The following table summarizes the performance of 5-chlorovaleroyl chloride, a close derivative and reactive form of 5-chloropentanoic acid, in the synthesis of an Apixaban intermediate. This data is extracted from patent literature and serves as a baseline for evaluating similar intermediates.
| Intermediate | Reaction | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| 5-Chlorovaleryl chloride | Amidation with 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | Dichloromethane (DCM), Sodium Hydroxide | 96 | Not Specified | [1] |
| 5-Chlorovaleryl chloride | Amidation with aniline | Methylene dichloride (MDC), Sodium hydroxide, TBAB, 0-5°C to 25-30°C | 97.84 | Not Specified | WO2016035007A2 |
| 5-Chlorovaleryl chloride | Amidation with an aniline derivative | Anhydrous tetrahydrofuran (THF), Room Temperature | 92.0 | 98 (HPLC) | CN103923079A |
Note: Data for this compound and its direct alternatives in this specific reaction is not available in the public domain. The data for 5-chlorovaleroyl chloride is presented as a representative benchmark. The choice between a chloro- or bromo- intermediate often involves a trade-off between cost and reactivity, with bromo-compounds typically being more reactive but also more expensive.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide, providing a framework for reproducing and comparing results.
Protocol 1: Synthesis of 5-chloro-N-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2H)-yl)phenyl)pentanamide
Objective: To synthesize a key intermediate of Apixaban via amidation.
Materials:
-
1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one
-
5-Chlorovaleryl chloride (CVC)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
Procedure:
-
A solution of 5-chlorovaleroyl chloride (CVC, 82 g, 0.5273 mol) in dichloromethane (100 ml) is prepared.
-
This solution is added to a suspension of 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (125 g, 0.4573 mol) and sodium hydroxide (22 g, 0.55 mol) in dichloromethane (1150 ml) and water (49 ml) at 0-5°C over 1 hour.[2]
-
The reaction mixture is slowly brought to 25 to 30°C.
-
An aqueous solution of potassium hydroxide (187 g, 3.33 mol in 311 ml water) is added slowly over 10-15 minutes.
-
The reaction is stirred for 8-10 hours at room temperature.
-
300 ml of water is added to the reaction mass and stirred for 10 minutes.
-
The organic layer is separated, washed with water (300 ml), and distilled at 50°C to obtain the solid product.
-
The solid product is recrystallized from ethyl acetate to afford the desired product as a buff-colored solid.
Protocol 2: Synthesis of 5-Chloro-pentanoic acid phenylamide
Objective: To synthesize a precursor for Apixaban intermediates.
Materials:
-
Aniline
-
5-Chlorovaleryl chloride (CVC)
-
Methylene dichloride (MDC)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Hexane
Procedure:
-
A solution of 5-chlorovaleroyl chloride (CVC, 174 g, 1.12 mol) in methylene dichloride (100 ml) is added to a suspension of aniline (100 g, 1.07 mol), sodium hydroxide (52 g, 1.3 mol), and TBAB (2 g) in methylene dichloride (900 ml) and water (112 ml) at 0-5°C over 1 hour.
-
The mixture is slowly brought to 25 to 30°C.
-
The organic layer is separated, washed with water (200 ml), dried over anhydrous sodium sulfate, and distilled at 50°C to get a residue.
-
The residue is purified in hexane to get white crystals of 5-Chloro-pentanoic acid phenylamide.
Mandatory Visualizations
Diagram 1: Simplified Coagulation Cascade and Mechanism of Action of Apixaban
Caption: Apixaban inhibits Factor Xa, a critical enzyme in the coagulation cascade.
Diagram 2: Experimental Workflow for Amidation Reaction
Caption: A general workflow for the synthesis of an Apixaban intermediate.
Diagram 3: Neprilysin Signaling Pathway in the Cardiovascular System
Caption: Neprilysin inhibition enhances beneficial cardiovascular effects.
References
Quantitative Analysis of 5-Chloro-4-methylpentanoic Acid in Reaction Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 5-Chloro-4-methylpentanoic acid, a potentially crucial intermediate in various synthetic pathways, is paramount for reaction monitoring, yield optimization, and impurity profiling. This guide provides a comparative overview of two primary analytical techniques suitable for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and direct analysis by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The choice of method will depend on the specific requirements of the analysis, including sensitivity, sample matrix complexity, and available instrumentation.
Method Comparison
The following table summarizes the key performance characteristics of the two proposed methods for the quantification of this compound. These metrics are based on established methods for structurally similar compounds, such as methylpentanoic acids and other short-chain halogenated carboxylic acids.
| Parameter | GC-MS with Derivatization | HPLC-UV |
| Principle | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Separation of the analyte in its native form by liquid chromatography and detection by UV absorbance. |
| Derivatization | Required (e.g., esterification with PFBBr). | Not typically required. |
| Sensitivity | High (ng/L to µg/L levels).[1] | Moderate (µg/mL to mg/mL levels).[2][3] |
| Selectivity | Very high, based on both chromatographic retention time and mass fragmentation pattern. | Moderate, dependent on chromatographic resolution from matrix components. |
| Linearity | Excellent over a wide concentration range.[1] | Good over a defined concentration range.[2][3] |
| Precision (RSD%) | Typically < 10%.[1] | Typically < 2%.[2][3] |
| Accuracy/Recovery | Good (around 100%).[1] | Good (typically 96-102%).[2] |
| Sample Throughput | Lower, due to the additional derivatization step. | Higher, due to simpler sample preparation. |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer. | High-Performance Liquid Chromatograph with a UV detector. |
| Primary Application | Trace level analysis, complex matrices, confirmation of identity. | Routine analysis, process monitoring, higher concentration samples. |
Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Pentafluorobenzyl Bromide (PFBBr) Derivatization
This method is adapted from the analysis of methylpentanoic acids and is highly suitable for detecting trace amounts of this compound.[1] The derivatization step converts the non-volatile carboxylic acid into a volatile ester, which is amenable to GC analysis.
1. Sample Preparation and Derivatization:
-
Extraction: Acidify the aqueous reaction mixture sample to pH < 2 with HCl. Extract the this compound into a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether). Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 100 µL of a 10% solution of 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) in acetone and 10 µL of triethylamine (as a catalyst). Cap the vial and heat at 60°C for 30 minutes.[1] After cooling, evaporate the solvent and reconstitute the residue in hexane for GC-MS analysis.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for the PFB derivative of this compound should be determined from a full scan analysis of a standard.
3. Quantification:
-
Create a calibration curve by derivatizing and analyzing a series of known concentrations of this compound standards.
-
Use an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) to improve accuracy and precision.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method, adapted from the analysis of valproic acid and other short-chain fatty acids, offers a more direct and faster approach for quantifying higher concentrations of this compound.[2][3]
1. Sample Preparation:
-
Dilute the reaction mixture with the mobile phase to a concentration within the linear range of the method.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate monobasic), adjusted to an acidic pH (e.g., pH 3 with phosphoric acid). The exact ratio should be optimized for the best separation (a typical starting point could be 50:50 v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Due to the lack of a strong chromophore, detection is performed at a low wavelength, typically around 210 nm.[2][3]
-
Injection Volume: 20 µL.
3. Quantification:
-
Prepare a calibration curve by injecting known concentrations of this compound standards.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both the GC-MS and HPLC-UV methods.
Caption: Workflow for the quantification of this compound by GC-MS with derivatization.
Caption: Workflow for the direct quantification of this compound by HPLC-UV.
Conclusion
Both GC-MS with derivatization and HPLC-UV are viable methods for the quantification of this compound in reaction mixtures. The GC-MS method offers superior sensitivity and selectivity, making it ideal for trace analysis and complex matrices. However, it requires a more involved sample preparation procedure. The HPLC-UV method is simpler, faster, and well-suited for routine monitoring of reactions where the analyte concentration is higher. The choice between these methods should be guided by the specific analytical needs, including the required limit of quantification, the nature of the sample matrix, and the available laboratory resources. For robust method development, it is recommended to validate the chosen method according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and specificity for the particular reaction mixture being analyzed.
References
- 1. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. bepls.com [bepls.com]
A Researcher's Guide to Investigating the Cross-Reactivity of 5-Chloro-4-methylpentanoic Acid
For Immediate Release
This guide offers a comprehensive framework for researchers and drug development professionals interested in evaluating the cross-reactivity of 5-Chloro-4-methylpentanoic acid. Due to a lack of publicly available cross-reactivity data for this compound, this document provides a proposed study design, including potential cross-reactants, a detailed experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA), and hypothetical data presented in a structured format. This guide is intended to serve as a foundational resource for initiating such studies.
Introduction to Cross-Reactivity Assessment
Cross-reactivity is a phenomenon where the antibodies generated against a specific analyte, in this case, this compound, also bind to other structurally similar molecules. In the context of immunoassays, understanding cross-reactivity is crucial as it can lead to false-positive results and inaccurate quantification of the target analyte. This guide outlines a systematic approach to assess the binding specificity of antibodies raised against this compound with a panel of structurally related compounds.
Potential Cross-Reactants for this compound
A critical first step in a cross-reactivity study is to identify and procure compounds that are structurally analogous to the target analyte. Based on the chemical structure of this compound, the following compounds are proposed as potential cross-reactants. These molecules share key structural motifs, such as the pentanoic acid backbone, methyl branching, or the presence of a chlorine atom, which could potentially lead to antibody recognition.
| Compound Name | Molecular Formula | Structural Similarity to this compound |
| 5-Chloropentanoic acid | C5H9ClO2 | Shares the chlorinated pentanoic acid backbone, lacks the methyl group. |
| 4-Methylpentanoic acid | C6H12O2 | Shares the methylpentanoic acid structure, lacks the chlorine atom. |
| 5-Chloro-4-methylhexanoic acid | C7H13ClO2 | Similar structure with an additional methyl group.[1] |
| Valproic Acid | C8H16O2 | A branched-chain carboxylic acid, structurally distinct but could show non-specific binding. |
| 4-Chlorobutanoic acid | C4H7ClO2 | Shorter carbon chain with a chlorine atom. |
Proposed Experimental Protocol: Competitive ELISA
A competitive ELISA is a highly suitable method for quantifying small molecules like this compound and assessing the cross-reactivity of potential interfering compounds.[2][3][4] The principle of this assay is the competition between the free analyte in the sample (or the cross-reactant) and a labeled form of the analyte for a limited number of antibody binding sites.
Materials and Reagents:
-
Microtiter plates (96-well)
-
Anti-5-Chloro-4-methylpentanoic acid antibody (specific to the target analyte)
-
This compound-horseradish peroxidase (HRP) conjugate
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2M H2SO4)
-
This compound standard
-
Potential cross-reactants (as listed in the table above)
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the anti-5-Chloro-4-methylpentanoic acid antibody diluted in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound antibody.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add a fixed amount of this compound-HRP conjugate to each well. Simultaneously, add varying concentrations of either the this compound standard or the potential cross-reactant. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Addition: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature. A blue color will develop.
-
Stopping the Reaction: Stop the reaction by adding the stop solution. The color will change to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Hypothetical Data Presentation
The results of the cross-reactivity study can be summarized in a table. The cross-reactivity is typically calculated as the ratio of the concentration of the target analyte at 50% inhibition (IC50) to the concentration of the cross-reactant at 50% inhibition, multiplied by 100.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| 5-Chloropentanoic acid | 50 | 20 |
| 4-Methylpentanoic acid | 200 | 5 |
| 5-Chloro-4-methylhexanoic acid | 25 | 40 |
| Valproic Acid | >1000 | <1 |
| 4-Chlorobutanoic acid | 500 | 2 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Visualizing the Experimental Workflow
A clear visualization of the experimental process can aid in understanding the assay principle. The following diagram, generated using the DOT language, illustrates the workflow of the competitive ELISA for cross-reactivity testing.
References
Efficacy of 4-Methylpentanoic Acid Derivatives in Antibacterial Assays: A Comparative Guide
Objective: This guide provides a comparative analysis of the antibacterial efficacy of a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acid derivatives. Due to a lack of publicly available biological assay data for 5-Chloro-4-methylpentanoic acid and its direct derivatives, this guide focuses on these structurally related compounds to provide valuable insights for researchers in drug discovery.
The compounds featured in this guide share a 4-methylpentanoic acid core, and their antibacterial properties have been systematically evaluated. The data presented is derived from in-vitro antibacterial screening against a panel of Gram-positive bacteria, including multidrug-resistant strains.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of the synthesized 4-methylpentanoic acid derivatives (compounds 4a-4h ) was determined by their Minimum Inhibitory Concentration (MIC) in μg/mL. A lower MIC value indicates greater potency. The results are summarized in the table below, with norfloxacin and oxacillin serving as positive controls.[1]
| Compound | R-group | S. aureus RN 4220 | S. aureus KCTC 503 | S. aureus KCTC 209 | Multidrug-Resistant Strain 1 | Multidrug-Resistant Strain 2 | Multidrug-Resistant Strain 3 | Multidrug-Resistant Strain 4 |
| 4a | H | 2 | 4 | 8 | 4 | 4 | 4 | 4 |
| 4b | 4-F | 2 | 4 | 8 | 4 | 4 | 4 | 4 |
| 4c | 4-Cl | 2 | 4 | 8 | 2 | 2 | 2 | 2 |
| 4d | 4-Br | 2 | 4 | 8 | 2 | 2 | 2 | 2 |
| 4e | 4-CH3 | 2 | 4 | 8 | 2 | 2 | 2 | 2 |
| 4f | 4-OCH3 | 2 | 4 | 8 | 2 | 2 | 2 | 2 |
| 4g | 4-NO2 | 2 | 4 | 16 | 8 | 8 | 8 | 8 |
| 4h | 3-NO2 | 4 | 4 | 64 | 8 | 8 | 8 | 8 |
| Norfloxacin | N/A | 2 | N/A | N/A | N/A | N/A | N/A | N/A |
| Oxacillin | N/A | 1 | N/A | N/A | N/A | N/A | N/A | N/A |
Note: All synthesized compounds (4a-4h) showed no inhibitory activity against the Gram-negative strain E. coli 1356 at a concentration of 64 µg/mL.[1]
Key Findings
The in-vitro antibacterial tests revealed that all synthesized compounds exhibited good activity against several Gram-positive bacterial strains.[1] Notably:
-
Compounds 4c, 4d, 4e, and 4f were the most potent derivatives against four multidrug-resistant Gram-positive bacterial strains, with MIC values of 2 µg/mL.[1]
-
Most of the tested compounds showed good inhibitory activity against S. aureus RN 4220, with MICs of 2 µg/mL, which is comparable to the positive control, norfloxacin.[1]
-
Cytotoxicity evaluation of compound 4a against HeLa cells indicated that the antibacterial activity is not due to general toxicity.[1]
Visualizing the Core Structure
The following diagram illustrates the general chemical structure of the evaluated 4-methylpentanoic acid derivatives. The variability in the 'R' group on the phenylfuran moiety is a key determinant of the observed antibacterial activity.
General chemical structure of the evaluated compounds.
Experimental Protocols
The following section details the methodology used for the in-vitro antibacterial activity evaluation.
In-Vitro Antibacterial Activity Assay (MIC Determination)
-
Bacterial Strain Preparation: Test bacteria were cultured to the mid-log phase in Mueller-Hinton Broth (MHB). The culture was then diluted 1000-fold in the same medium to achieve a final bacterial density of 10^5 Colony Forming Units (CFU)/mL.
-
Compound Preparation: The test compounds were dissolved in Dimethyl Sulfoxide (DMSO). A two-fold serial dilution was performed to create a range of final concentrations from 64 µg/mL to 0.5 µg/mL. The final concentration of DMSO in the wells did not exceed 0.05%.
-
Assay Procedure:
-
The prepared bacterial suspension (10^5 CFU/mL) was added to the wells of a 96-well microtiter plate (0.2 mL/well).
-
The serially diluted test compounds were added to the corresponding wells.
-
Oxacillin and norfloxacin were used as positive controls.
-
The plates were incubated for 24 hours at 37 °C.
-
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of a test compound that completely inhibited visible bacterial growth after the incubation period. Bacterial growth was determined by measuring the absorbance at 650 nm using a microtiter ELISA reader. All experiments were performed in triplicate.[1]
Experimental Workflow Diagram
The workflow for determining the Minimum Inhibitory Concentration (MIC) is visualized below.
Workflow for MIC Determination.
References
A Comparative Spectroscopic Analysis of 5-Chloro-4-methylpentanoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
In the field of organic chemistry and drug development, the precise identification of molecular structure is paramount. Constitutional isomers, molecules with the same molecular formula but different atomic connectivity, can exhibit vastly different chemical and biological properties. This guide provides a comparative analysis of the spectroscopic characteristics of two constitutional isomers of 5-Chloro-4-methylpentanoic acid: 2-Chloro-4-methylpentanoic acid and 4-Chloro-4-methylpentanoic acid .
Due to the limited availability of published experimental spectra for all isomers, this guide presents a combination of experimental data for the 2-chloro isomer and predicted data for the 4-chloro isomer. This comparison serves to illustrate the powerful role of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—in the structural elucidation and differentiation of isomeric compounds.
Spectroscopic Data Summary
The following tables summarize the key experimental and predicted spectroscopic data for 2-Chloro-4-methylpentanoic acid and 4-Chloro-4-methylpentanoic acid. This side-by-side comparison highlights the distinct spectroscopic signatures arising from the different placement of the chlorine atom.
Table 1: ¹H NMR Data Comparison
| Parameter | 2-Chloro-4-methylpentanoic acid (Experimental) | 4-Chloro-4-methylpentanoic acid (Predicted) |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 400 MHz | 400 MHz |
| Chemical Shifts (δ) & Multiplicity | ~10.8 ppm (s, 1H, -COOH) | ~11-12 ppm (s, 1H, -COOH) |
| 4.35 ppm (t, 1H, -CHCl-) | ~2.5 ppm (t, 2H, -CH₂-COOH) | |
| ~1.88 ppm (m, 2H, -CH₂-) | ~2.1 ppm (t, 2H, -CH₂-C(Cl)-) | |
| ~0.96 ppm (m, 1H, -CH(CH₃)₂) | 1.6 ppm (s, 6H, -C(Cl)(CH₃)₂) | |
| ~0.95 ppm (d, 6H, -CH(CH₃)₂) |
Table 2: ¹³C NMR Data Comparison
| Parameter | 2-Chloro-4-methylpentanoic acid (Predicted) | 4-Chloro-4-methylpentanoic acid (Predicted) |
| Solvent | CDCl₃ | CDCl₃ |
| Number of Signals | 6 | 5 |
| Predicted Chemical Shifts (δ) | ~175 ppm (-COOH) | ~178 ppm (-COOH) |
| ~60 ppm (-CHCl-) | ~70 ppm (-C(Cl)(CH₃)₂) | |
| ~40 ppm (-CH₂-) | ~45 ppm (-CH₂-C(Cl)-) | |
| ~25 ppm (-CH(CH₃)₂) | ~30 ppm (-CH₂-COOH) | |
| ~22 ppm (-CH(CH₃)₂) | ~28 ppm (-C(Cl)(CH₃)₂) | |
| ~21 ppm (-CH(CH₃)₂) |
Table 3: IR Spectroscopy Data Comparison
| Functional Group | 2-Chloro-4-methylpentanoic acid (Predicted) | 4-Chloro-4-methylpentanoic acid (Predicted) |
| O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | 2500-3300 cm⁻¹ (broad) |
| C=O stretch (Carboxylic Acid) | ~1710 cm⁻¹ | ~1710 cm⁻¹ |
| C-Cl stretch | ~650-850 cm⁻¹ | ~550-750 cm⁻¹ |
Table 4: Mass Spectrometry Data Comparison
| Parameter | 2-Chloro-4-methylpentanoic acid (Experimental) | 4-Chloro-4-methylpentanoic acid (Predicted) |
| Molecular Ion (M⁺) | m/z 150/152 (approx. 3:1 ratio) | m/z 150/152 (approx. 3:1 ratio) |
| Key Fragmentation Peaks (m/z) | 115 [M-Cl]⁺, 57 [C₄H₉]⁺ | 115 [M-Cl]⁺, 99 [M-C(CH₃)₂Cl]⁺, 43 [C₃H₇]⁺ |
Experimental and Analytical Workflow
The differentiation of isomers using spectroscopy follows a logical progression of analysis. The following diagram illustrates a typical workflow.
Caption: Workflow for Isomer Differentiation using Spectroscopy.
Detailed Experimental Protocols
The following are standard protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Process the data with Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.
-
Proton decoupling is generally used to simplify the spectrum to single lines for each unique carbon.
-
A wider spectral width is necessary (e.g., 0-200 ppm).
-
A longer acquisition time and a larger number of scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid/Oil (ATR): Place a small amount of the sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates or the clean ATR crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small, volatile molecules.
-
Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the resulting data is plotted as relative abundance versus m/z.
This guide demonstrates that a combination of NMR, IR, and Mass Spectrometry provides a comprehensive toolkit for the unambiguous differentiation of constitutional isomers like 2-Chloro- and 4-Chloro-4-methylpentanoic acid. While experimental data is always preferred, a thorough understanding of spectroscopic principles allows for robust structural predictions that can guide synthesis and characterization efforts.
Performance evaluation of different purification techniques for 5-Chloro-4-methylpentanoic acid
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. 5-Chloro-4-methylpentanoic acid is a valuable building block in organic synthesis, and its purity can significantly impact the yield and quality of subsequent products. This guide provides a comparative evaluation of common purification techniques for this compound, supported by illustrative experimental data and detailed protocols.
Performance Evaluation of Purification Techniques
The selection of an appropriate purification method depends on factors such as the initial purity of the crude material, the scale of the purification, the required final purity, and the thermal stability of the compound. Below is a summary of the performance of four common purification techniques: acid-base extraction, vacuum distillation, recrystallization, and column chromatography.
| Purification Technique | Purity (HPLC Area %) | Yield (%) | Throughput | Cost per Sample | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | 95 - 98% | 85 - 95% | High | Low | Simple, scalable, effective for removing neutral and basic impurities. | Limited effectiveness for acidic impurities with similar pKa values. |
| Vacuum Distillation | > 99% | 70 - 85% | Medium | Medium | Excellent for removing non-volatile impurities and solvent residues; can achieve high purity. | Requires thermally stable compounds; potential for degradation at elevated temperatures. |
| Recrystallization | > 99% | 60 - 80% | Low to Medium | Low | Can yield highly pure crystalline solids; effective for removing impurities with different solubility profiles. | Requires a suitable solvent; product loss in the mother liquor. |
| Column Chromatography | > 99.5% | 50 - 75% | Low | High | Highest purity achievable; can separate closely related impurities. | Time-consuming, requires significant solvent volumes, and is less scalable for large quantities. |
Experimental Protocols
Detailed methodologies for each of the evaluated purification techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific impurity profile of the crude this compound.
Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.
Protocol:
-
Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. The carboxylic acid will be deprotonated and move to the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral or basic impurities.
-
Acidify the aqueous layer to a pH of approximately 2 by the slow addition of a strong acid, such as 3M hydrochloric acid (HCl). This will re-protonate the carboxylate, causing the this compound to precipitate or form an immiscible layer.
-
Extract the purified product back into an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Vacuum Distillation
Vacuum distillation is an effective method for purifying liquids by separating components based on differences in their boiling points at a reduced pressure.[1]
Protocol:
-
Place the crude this compound in a round-bottom flask suitable for distillation.
-
Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed. A short-path distillation apparatus is often suitable for small to medium scales.
-
Connect the apparatus to a vacuum pump and gradually reduce the pressure to the desired level.
-
Slowly heat the distillation flask using a heating mantle or oil bath while stirring.
-
Collect the fraction that distills at the expected boiling point for this compound under the applied vacuum. A nomograph can be used to estimate the boiling point at reduced pressure.[1]
-
Monitor the purity of the collected fractions by a suitable analytical method, such as gas chromatography (GC) or thin-layer chromatography (TLC).
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by taking advantage of differences in solubility between the compound of interest and its impurities in a given solvent.[2][3][4]
Protocol:
-
Select a suitable solvent or solvent system. For carboxylic acids, potential solvents include water, toluene, or a mixture of a soluble solvent (like ethanol) and an anti-solvent (like water or hexane).[5] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[3]
-
In a flask, add the crude solid and a small amount of the chosen solvent.
-
Heat the mixture to the boiling point of the solvent while stirring, and add more hot solvent incrementally until the solid just dissolves.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur.
-
Further cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Preparative Column Chromatography
Column chromatography provides the highest resolution for purification and is ideal for separating closely related impurities.
Protocol:
-
Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a mobile phase of increasing polarity, for example, a gradient of ethyl acetate in hexane.
-
Collect fractions and monitor their composition using TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Visualizing the Purification Workflows
The following diagrams illustrate the logical flow of each purification technique.
Caption: Workflow for Acid-Base Extraction.
Caption: Workflow for Vacuum Distillation.
Caption: Workflow for Recrystallization.
Caption: Workflow for Column Chromatography.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 5-Chloro-4-methylpentanoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 5-Chloro-4-methylpentanoic acid. The following procedural guidance is designed to ensure safe laboratory operations and minimize risks associated with this corrosive and potentially irritating compound.
Hazard Assessment
Physicochemical and Hazard Data Summary
| Property | Value | Source/Analogy |
| Molecular Formula | C₆H₁₁ClO₂ | PubChem |
| Molecular Weight | 150.60 g/mol | PubChem |
| CAS Number | 1934470-96-8 | Pharmaffiliates, PubChem |
| Primary Hazards | Corrosive, causes severe skin burns and eye damage, respiratory irritant. | Analogy to similar chlorinated organic acids. |
| Personal Protective Equipment (PPE) | See Section 2 | General guidance for corrosive and halogenated organic compounds. |
| Disposal | Hazardous halogenated organic waste. | Regulations for chlorinated waste. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent contact and inhalation. The following table summarizes the required equipment for handling this compound.
Required Personal Protective Equipment
| Body Part | Equipment | Rationale |
| Eyes/Face | Chemical splash goggles and a full-face shield. | Protects against splashes of corrosive liquid which can cause severe eye damage. A face shield offers a broader area of protection for the entire face.[1][2] |
| Hands | Primary: Butyl rubber or Neoprene gloves. Secondary (for splash protection only): Nitrile gloves (must be changed immediately upon contact). | Halogenated hydrocarbons and strong acids can degrade nitrile gloves quickly.[3][4] Butyl rubber and neoprene offer better resistance to a wider range of chemicals, including corrosive acids.[5] |
| Body | Chemical-resistant apron over a flame-resistant lab coat. | Provides a barrier against spills and splashes to protect skin and clothing. |
| Respiratory | Required for work outside a fume hood or when generating aerosols: Half-mask or full-facepiece respirator with a combination Organic Vapor/Acid Gas (OV/AG) cartridge. | Protects against inhalation of corrosive and irritating vapors.[2][6][7] The yellow color code on the cartridge typically indicates protection against organic vapors and acid gases.[6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for safety.
Experimental Workflow for Handling this compound
-
Preparation:
-
Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Prepare a designated work area within a certified chemical fume hood.
-
Assemble all necessary equipment and reagents before handling the acid.
-
Don all required PPE as outlined in Section 2.
-
-
Handling:
-
Conduct all manipulations of this compound within the chemical fume hood.
-
When diluting, always add the acid slowly to the solvent (e.g., water), never the other way around, to prevent a violent exothermic reaction and splashing.[1]
-
Use compatible labware (e.g., borosilicate glass).
-
Keep containers of the acid tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces that may have come into contact with the acid.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol
-
Waste Segregation:
-
Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.
-
Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
-
Do not dispose of this chemical down the drain.
-
-
Container Management:
-
Use a chemically compatible waste container (e.g., high-density polyethylene - HDPE).
-
Keep the waste container sealed when not in use.
-
Store the waste container in a secondary containment bin within a well-ventilated area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure or spill.
Emergency Response Protocol
| Incident | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, neutralize the spill with a suitable agent (e.g., sodium bicarbonate for acids). Absorb the neutralized material with an inert absorbent (e.g., vermiculite, sand). Collect the waste in a sealed container for disposal as halogenated waste. |
| Large Spill | Evacuate the area and alert others. Contact your institution's emergency response team or EHS immediately. |
Visual Aid: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. 8.9 Corrosives [ehs.cornell.edu]
- 2. oshatrainingschool.com [oshatrainingschool.com]
- 3. safetyware.com [safetyware.com]
- 4. gloves.com [gloves.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. 3m.com [3m.com]
- 7. Health & Safety: A Conservator's Guide to Respiratory Protection - MediaWiki [conservation-wiki.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
